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  • Product: 1,2-Cyclopentanediol, 1-methyl-, trans-
  • CAS: 20557-45-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-1-Methyl-1,2-cyclopentanediol

Executive Overview As a Senior Application Scientist, I frequently encounter the need for robust, stereochemically pure building blocks in early-stage drug discovery. trans-1-Methyl-1,2-cyclopentanediol (CAS: 20557-45-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter the need for robust, stereochemically pure building blocks in early-stage drug discovery. trans-1-Methyl-1,2-cyclopentanediol (CAS: 20557-45-3) represents a highly versatile, rigid bicyclic-derived scaffold[1]. Its primary utility lies in its predictable reactivity and its ability to serve as a foundational precursor for complex molecular architectures, particularly in the synthesis of2[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its stereoselective synthesis, and a self-validating experimental protocol designed for high-fidelity reproducibility.

Physicochemical Data Presentation

Accurate physical data is the bedrock of any successful synthetic campaign. The following table summarizes the critical quantitative parameters required for reaction design, purification, and analytical validation.

PropertyValueSource / Method
Molecular Formula C6H12O23[3]
Molecular Weight 116.1583 g/mol 3[3]
Density 1.148 g/cm³1[1]
Boiling Point 213.9 °C (at 760 mmHg)1[1]
Flash Point 99.2 °C1[1]
LogP 0.2821[1]
Topological Polar Surface Area (TPSA) 40.46 Ų1[1]
Vapor Pressure 0.0353 mmHg (at 25 °C)1[1]

Mechanistic Causality: The Stereoselective Pathway

The synthesis of trans-1-methyl-1,2-cyclopentanediol is a masterclass in stereoelectronic control. The transformation relies on the4[4].

Why Acid Catalysis? Under neutral or basic conditions, poor regioselectivity and sluggish kinetics plague the ring-opening of sterically hindered epoxides. By employing an acid catalyst (e.g., H₂SO₄), we protonate the epoxide oxygen, drastically lowering the activation energy for nucleophilic attack[4].

Regio- and Stereocontrol: Upon protonation, the C-O bonds polarize. The tertiary carbon (C1) stabilizes the developing partial positive charge via hyperconjugation from the adjacent methyl group, shifting the transition state toward an SN1-like character[4]. Despite this carbocationic character, the physical presence of the protonated oxygen atom completely blocks the syn face. Consequently, the incoming water nucleophile is forced into an SN2-like trajectory, attacking exclusively from the anti face[4]. This strict stereoelectronic requirement enforces anti-addition, yielding the trans-diol with near-perfect diastereoselectivity[4].

Pathway Visualization

G A 1-Methylcyclopentene (Starting Material) B Epoxidation (m-CPBA, 0°C) A->B C 1-Methyl-1,2-epoxycyclopentane (Intermediate) B->C Stereospecific syn-addition D Acid Activation (H2SO4 / H2O) C->D E Nucleophilic Attack (Anti-addition of H2O) D->E SN1-like TS (C1 highly electrophilic) F trans-1-Methyl-1,2-cyclopentanediol (Target Product) E->F Inversion of stereochemistry

Fig 1: Mechanistic workflow for the stereoselective synthesis of trans-1-methyl-1,2-cyclopentanediol.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints, allowing researchers to confirm success at each intermediate stage.

Phase 1: Epoxidation of 1-Methylcyclopentene

  • Reaction Setup : Dissolve 1-methylcyclopentene (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under an inert atmosphere.

  • Reagent Addition : Slowly add m-CPBA (1.1 eq) in portions[2]. Causality: Maintaining 0 °C suppresses the thermal degradation of the peroxy acid and prevents over-oxidation, while the concerted mechanism ensures strict syn-oxygen transfer.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 9:1). The non-polar alkene spot must disappear. ¹H NMR of the crude aliquot will confirm success via the loss of the vinylic proton signal (~5.3 ppm) and the emergence of the epoxide proton signal (~3.0 ppm).

Phase 2: Acid-Catalyzed Ring Opening

  • Reaction Setup : Dissolve the crude 1-methyl-1,2-epoxycyclopentane in a 1:1 mixture of THF and 0.1 M aqueous H₂SO₄[4].

  • Execution : Stir vigorously at room temperature for 4 hours. Causality: The biphasic nature of the initial mixture requires vigorous stirring to ensure mass transfer until the forming diol homogenizes the solution.

  • Validation Checkpoint : TLC will show the consumption of the epoxide. Crucially,4 and the appearance of the diol carbinol carbons (70-85 ppm)[4].

  • Workup : Quench the reaction by neutralizing with saturated aqueous NaHCO₃. Causality: Failure to neutralize before concentration can trigger a pinacol-type rearrangement of the diol. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Applications in Drug Development

In medicinal chemistry, the trans-1-methyl-1,2-cyclopentanediol scaffold is highly prized for its rigidity and metabolic stability. Its most prominent application is serving as a chiral precursor for 2[2].

Traditional nucleosides possess a furanose oxygen that is highly susceptible to enzymatic cleavage (cleavage of the glycosidic bond) in vivo[2]. By replacing this oxygen with a robust methylene group—derived from our functionalized cyclopentane scaffold—we generate carbocyclic analogues that are entirely resistant to phosphorylases and hydrolases[2]. This modification drastically enhances the pharmacokinetic half-life and in vivo efficacy of these compounds, making them potent candidates for antiviral and antitumor therapies[2].

References

  • [3] Title: trans-1-methyl-1,2-cyclopentanediol - the NIST WebBook | Source: nist.gov | URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Properties and Synthesis of trans-1-Methyl-1,2-cyclopentanediol

Executive Summary In the landscape of organic synthesis and drug development, functionalized cycloalkanes serve as indispensable chiral scaffolds. Among these, trans-1-methyl-1,2-cyclopentanediol (CAS: 20557-45-3) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, functionalized cycloalkanes serve as indispensable chiral scaffolds. Among these, trans-1-methyl-1,2-cyclopentanediol (CAS: 20557-45-3) is a highly valued building block, particularly in the design of nucleoside analogs, prostaglandins, and complex macrocycles.

As a Senior Application Scientist, it is critical to look beyond basic structural data. Understanding the causality between this molecule’s stereochemistry, its macroscopic physical properties, and the precise kinetic controls required for its synthesis is paramount. This whitepaper provides an in-depth analysis of the physicochemical profile, stereoselective synthesis, and analytical characterization of trans-1-methyl-1,2-cyclopentanediol.

Physicochemical Profiling and Structural Mechanics

The physical properties of trans-1-methyl-1,2-cyclopentanediol are dictated by its rigid five-membered ring and the extensive intermolecular hydrogen bonding networks facilitated by its two hydroxyl groups.

Quantitative Data Summary

The following table consolidates the core physical and chemical properties of the trans isomer[1]:

PropertyValueCausality / Significance
Molecular Formula C₆H₁₂O₂Defines the fundamental aliphatic diol structure.
Molecular Weight 116.16 g/mol Standard mass for stoichiometric calculations.
CAS Registry Number 20557-45-3Unique identifier for the trans stereoisomer.
Boiling Point 213.9 °C (at 760 mmHg)Exceptionally high for its mass, driven by strong intermolecular O-H···O hydrogen bonding.
Density 1.148 g/cm³High density reflects efficient crystal/liquid packing due to the trans orientation of the diols.
Flash Point 99.2 °CIndicates moderate volatility under ambient conditions.
Vapour Pressure 0.0353 mmHg (at 25 °C)Low vapour pressure correlates with the high boiling point and hydrogen bond network.
Refractive Index 1.522High optical density typical of functionalized cyclic systems.
LogP 0.282Hydrophilic nature; highly soluble in polar solvents (water, alcohols, THF).
Topological Polar Surface Area (PSA) 40.46 ŲOptimal for membrane permeability in early-stage drug design (Lipinski's Rule of 5 compliant).
Structural Mechanics

In the trans configuration, the hydroxyl groups at C1 and C2 are positioned on opposite faces of the cyclopentane ring. Consequently, the C1-methyl group is forced into a cis relationship with the C2-hydroxyl group. This spatial arrangement minimizes the overall dipole moment compared to the cis-diol isomer and allows for denser molecular packing, which directly contributes to its relatively high density (1.148 g/cm³) and boiling point[1][2].

Stereoselective Synthesis: The Base-Catalyzed Workflow

The synthesis of trans-1-methyl-1,2-cyclopentanediol from 1-methyl-1,2-epoxycyclopentane requires strict mechanistic control.

The Causality of Catalysis: If one were to use acid-catalyzed hydrolysis, the reaction would proceed via an SN​1 -like mechanism. The tertiary C1 carbon stabilizes a partial positive charge, leading to the attack of water from the same face, ultimately yielding the cis-diol. To exclusively obtain the trans-diol , one must force an SN​2 mechanism using base-catalyzed hydrolysis[3]. Because the epoxide is sterically hindered, base-catalyzed ring opening is notoriously slow and requires harsh conditions (high heat and strong base) to overcome the activation energy barrier. The hydroxide nucleophile attacks the less hindered C2 carbon from the anti-face, resulting in a strict stereospecific inversion.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high stereochemical fidelity.

  • Initiation & Solvation: Dissolve 1-methyl-1,2-epoxycyclopentane (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. The co-solvent system is critical to maintain the solubility of the organic epoxide while accommodating the aqueous base.

  • Catalytic Activation: Add a 2.0 M aqueous solution of Sodium Hydroxide (NaOH) (3.0 eq) dropwise to the reaction flask.

  • Thermal Driving Force (Reflux): Equip the flask with a reflux condenser and heat the mixture to 85 °C. Maintain reflux for 12–16 hours. Causality: The high temperature is non-negotiable; it provides the kinetic energy required for the SN​2 hydroxide attack on the sterically hindered cyclic ether.

  • Validation Checkpoint (In-Process Control): Extract a 50 µL aliquot, neutralize with 1M HCl, and spot on a Silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the high-R_f epoxide spot disappears, replaced by a low-R_f diol spot that stains intensely with KMnO₄.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully neutralize to pH 7.0 using 2M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl (brine) to remove residual water.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate pure trans-1-methyl-1,2-cyclopentanediol.

Mechanistic Pathway Visualization

The following diagram maps the logical flow and stereochemical mechanics of the base-catalyzed synthesis workflow.

SynthesisWorkflow N1 1-Methyl-1,2-epoxycyclopentane (Starting Material) N2 Aqueous NaOH / THF (Base Catalysis) N1->N2 N3 Reflux Conditions (Overcome Activation Energy) N2->N3 N4 SN2 Ring Opening (Anti-Addition at C2) N3->N4 Stereospecific Inversion N5 Liquid-Liquid Extraction (EtOAc / Brine) N4->N5 Neutralization (pH 7) N6 trans-1-Methyl-1,2-cyclopentanediol (Target Product) N5->N6 Column Purification

Workflow and stereospecific mechanistic pathway for synthesizing trans-1-methyl-1,2-cyclopentanediol.

Analytical Characterization

To validate the trustworthiness of the synthesized product, rigorous analytical characterization is required. The stereochemistry of the diol profoundly impacts its spectral signatures.

  • Mass Spectrometry (GC-MS): Electron ionization (EI) yields a distinct molecular ion peak (M⁺) at m/z 116, with a base peak typically around m/z 57 corresponding to the fragmentation of the cyclopentane ring[4].

  • Infrared Spectroscopy (FT-IR): The spectrum is dominated by a broad, intense O-H stretching band between 3300–3400 cm⁻¹. The absence of a C-O-C epoxide stretch at ~1250 cm⁻¹ confirms complete ring opening[3].

  • Nuclear Magnetic Resonance (¹³C NMR) - The γ -Gauche Effect: NMR is the definitive tool for distinguishing the trans isomer from the cis isomer. Because the two hydroxyl groups are trans to each other, the C1-methyl group is forced to be cis to the C2-hydroxyl group. This spatial proximity induces a strong γ -gauche steric compression , which shields the methyl carbon. Consequently, the ¹³C resonance of the methyl group in the trans-diol appears significantly upfield (approx. 22.1 ppm) compared to the cis-diol (approx. 25.2 ppm), where this compression is absent.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 140710, 1-Methylcyclopentane-1,2-diol." PubChem. URL:[Link]

  • Chemistry of Heterocyclic Compounds. "Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones." Springer Link / KBFI. URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Structural Profiling and Synthesis of trans-1-Methyl-1,2-cyclopentanediol

Executive Summary trans-1-Methyl-1,2-cyclopentanediol is a highly functionalized, cyclic diol that serves as a critical chiral building block in advanced organic synthesis and medicinal chemistry. Characterized by its ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-1-Methyl-1,2-cyclopentanediol is a highly functionalized, cyclic diol that serves as a critical chiral building block in advanced organic synthesis and medicinal chemistry. Characterized by its rigid stereochemistry, this compound is instrumental in the development of carbocyclic nucleoside analogues and universal linkers for oligonucleotide therapeutics. This whitepaper provides a comprehensive, self-validating guide to the structural properties, stereoselective synthesis, and pharmaceutical applications of trans-1-methyl-1,2-cyclopentanediol, grounded in field-proven methodologies.

Structural Architecture and Physicochemical Profiling

The molecular architecture of trans-1-methyl-1,2-cyclopentanediol consists of a five-membered cyclopentane ring substituted at adjacent carbons (C1 and C2). The C1 position is a tertiary carbon bearing both a methyl group and a hydroxyl group, while the C2 position is a secondary carbon bearing a second hydroxyl group. The trans designation dictates that the two hydroxyl groups reside on opposite faces of the cyclopentane plane. This specific geometry prevents intramolecular hydrogen bonding—a feature that distinguishes it from its cis-isomer and significantly influences its reactivity and spectral properties[1].

Table 1: Physicochemical Properties of trans-1-Methyl-1,2-cyclopentanediol

PropertyValueReference
Chemical Formula C₆H₁₂O₂[2]
Molecular Weight 116.1583 g/mol [2]
CAS Registry Number 20557-45-3[3]
IUPAC Standard InChIKey CVZBNRSGTBIHPO-WDSKDSINSA-N[2]
Stereochemical Configuration trans (anti-periplanar hydroxyls)[2]

Stereochemical Logic & Reaction Mechanisms

The synthesis of trans-1-methyl-1,2-cyclopentanediol from 1-methylcyclopentene relies on a two-stage stereocontrolled pathway: a syn-epoxidation followed by an anti-ring opening.

When 1-methyl-1,2-cyclopentene oxide is subjected to acidic aqueous conditions, the epoxide oxygen is protonated, creating a highly polarized intermediate. The tertiary carbon (C1) is vastly superior at stabilizing the developing positive charge compared to the secondary carbon (C2), leading to an S_N1-like transition state[4]. Consequently, water preferentially attacks C1. To relieve the inherent ring strain of the fused bicyclic system, the nucleophilic attack occurs strictly from the anti trajectory (opposite the epoxide oxygen). This regioselective and stereospecific inversion of configuration at C1 yields the trans-diol exclusively[4].

MechanisticLogic Epoxide Protonated Epoxide (Reactive Intermediate) PathA Attack at C1 (Tertiary) SN1-like, Lower Ea Epoxide->PathA Major PathB Attack at C2 (Secondary) SN2-like, Higher Ea Epoxide->PathB Minor InvC1 Inversion at C1 (Regioselective) PathA->InvC1 InvC2 Inversion at C2 (Minor Pathway) PathB->InvC2 Product trans-1-Methyl-1,2-cyclopentanediol InvC1->Product Anti-Addition InvC2->Product Anti-Addition

Regioselectivity and stereospecificity in the acid-catalyzed ring-opening mechanism.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol integrates causality for every reagent choice and establishes validation checkpoints to create a self-validating experimental workflow.

SynthesisWorkflow A 1-Methylcyclopentene (Starting Material) B m-CPBA in DCM, 0°C (Syn-Epoxidation) A->B C 1-Methyl-1,2-cyclopentene oxide (Intermediate) B->C D Aqueous H2SO4, 25°C (Acid-Catalyzed Hydrolysis) C->D E Anti-Nucleophilic Attack (Inversion at C1) D->E F trans-1-Methyl-1,2-cyclopentanediol (Target Product) E->F

Experimental workflow for the stereoselective synthesis of trans-1-methyl-1,2-cyclopentanediol.

Phase 1: Stereospecific Epoxidation
  • Procedure: In a round-bottom flask under an inert atmosphere, dissolve 1-methylcyclopentene in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM over 30 minutes. Allow the mixture to warm to room temperature and stir for 2-4 hours[4].

  • Causality: The 0 °C initiation temperature controls the exothermic nature of the peroxyacid reaction, preventing over-oxidation. DCM is selected as a non-coordinating, aprotic solvent that stabilizes the transition state without participating in the reaction. The concerted mechanism of m-CPBA guarantees strict syn-addition, preserving the relative stereochemistry of the ring[4].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The complete disappearance of the fast-eluting, KMnO₄-active alkene spot and the emergence of the epoxide spot confirms quantitative conversion.

Phase 2: Regioselective Acid-Catalyzed Hydrolysis
  • Procedure: Isolate the epoxide and suspend it in a 0.1 M aqueous H₂SO₄ solution. Stir vigorously at 25 °C until the initially biphasic mixture becomes completely homogeneous.

  • Causality: Dilute H₂SO₄ provides the necessary protons to activate the epoxide oxygen without introducing a competing nucleophile (unlike HCl or HBr). As the non-polar epoxide is converted into the highly polar, water-soluble diol, the biphasic mixture naturally homogenizes, acting as a visual indicator of reaction progression[4].

  • Validation Checkpoint: Perform GC-MS analysis. The target trans-diol will exhibit a significantly longer retention time and a distinct fragmentation pattern (molecular ion peak M+ at m/z = 116) compared to the volatile epoxide precursor (m/z = 98)[4].

Phase 3: Isolation and Analytical Verification
  • Procedure: Neutralize the aqueous reaction mixture with saturated NaHCO₃. Extract the product multiple times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Causality: Immediate neutralization quenches the acid catalyst, preventing unwanted side reactions such as pinacol-type rearrangements or dehydration. Ethyl acetate is chosen for extraction due to its optimal polarity for partitioning the hydrophilic diol from the aqueous phase.

  • Validation Checkpoint: Conduct ¹H and ¹³C NMR spectroscopy. The trans stereochemistry is confirmed by the specific coupling constants of the C2 methine proton and the distinct chemical shift of the C1 methyl group, which differs significantly from the cis-isomer generated via alternative permanganate oxidations[1].

Applications in Pharmaceutical Development

The rigid stereochemical framework of trans-1-methyl-1,2-cyclopentanediol and its precursors makes it a highly valuable asset in drug discovery and development:

  • Carbocyclic Nucleoside Analogues: The bicyclic structure of the epoxide precursor is an attractive scaffold in medicinal chemistry[4]. Upon stereoselective ring-opening to the trans-diol, it serves as a foundational chiral building block for carbocyclic nucleosides. By replacing the traditional furanose oxygen with a methylene group, these analogues gain profound metabolic stability, preventing the enzymatic cleavage of the glycosidic bond. This modification is critical in the design of next-generation antiviral and antitumor therapeutics[4].

  • Oligonucleotide Therapeutics (UnyLinker Technology): Substituted cyclopentanediols, including 1-methyl-1,2-cyclopentanediol, have been extensively evaluated in the development of universal linkers (such as UnyLinker) for solid-phase oligonucleotide synthesis[5]. These linkers utilize a conformationally rigid and chemically stable bridge that facilitates the highly efficient, large-scale synthesis of antisense drugs and RNAi therapeutics. The geometry of these functionalized diols allows for fast, clean cleavage under standard aqueous ammonia deprotection conditions, significantly enhancing the purity profile of the final oligonucleotide drug substance[5][6].

References

  • NIST WebBook:trans-1-methyl-1,2-cyclopentanediol. National Institute of Standards and Technology.
  • BenchChem:Methyl-1,2-cyclopentene oxide - An In-depth Technical Guide. BenchChem Technical Support Team.
  • GuideChem:Trans-1-Methyl-1,2-Cyclopentanediol (CAS No. 20557-45-3) SDS.
  • Organic Process Research & Development:Aqueous Permanganate Oxidations of Cycloalkenes to cis-Glycols and Cis to Trans Conversions. ACS Publications.
  • Organic Process Research & Development:UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule. ACS Publications / ResearchGate.
  • ResearchGate:Strategies for Identity Testing of Therapeutic Oligonucleotide Drug Substances and Drug Products.

Sources

Exploratory

Mass Spectrometry of trans-1-Methyl-1,2-cyclopentanediol: A Comprehensive Analytical Guide

Executive Summary The accurate structural characterization of cyclic diols is a critical bottleneck in the synthesis of complex chiral pharmaceuticals. trans-1-Methyl-1,2-cyclopentanediol—often synthesized via the acid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of cyclic diols is a critical bottleneck in the synthesis of complex chiral pharmaceuticals. trans-1-Methyl-1,2-cyclopentanediol—often synthesized via the acid- or base-catalyzed hydrolysis of 1-methyl-1,2-cyclopentene oxide—serves as a highly valuable chiral building block[1]. However, differentiating it from its cis diastereomer using standard analytical techniques presents a significant challenge. This whitepaper provides an in-depth, mechanistic guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trans-1-methyl-1,2-cyclopentanediol, emphasizing the causality behind derivatization choices, stereochemical differentiation, and the implementation of self-validating experimental protocols.

Chemical Topology & Analytical Challenges

trans-1-Methyl-1,2-cyclopentanediol (C₆H₁₂O₂, MW = 116.16 g/mol ) features a tertiary hydroxyl group at C1 (adjacent to a methyl group) and a secondary hydroxyl group at C2.

When analyzed via standard Electron Ionization (EI) MS without derivatization, the molecule exhibits severe analytical limitations:

  • Chromatographic Tailing: The highly polar hydroxyl groups engage in strong hydrogen bonding with the silanol groups of the GC column's stationary phase, leading to peak asymmetry and poor quantitation.

  • Weak Molecular Ion: Under 70 eV hard ionization, aliphatic diols undergo rapid α -cleavage and dehydration. The molecular ion ( [M]+∙ at m/z 116) is typically absent or <1% in relative abundance, complicating definitive identification[2].

  • Stereochemical Ambiguity: The underivatized EI mass spectra of cis and trans isomers are nearly indistinguishable, as both primarily yield fragments corresponding to water loss (m/z 98) and sequential methyl loss (m/z 83).

To resolve these issues, chemical derivatization is not merely optional; it is an analytical imperative.

The Stereochemical Imperative: Mechanistic Mass Spectrometry

To differentiate the trans isomer from the cis isomer, the diol must be converted into its di-trimethylsilyl (di-TMS) ether derivative. This conversion increases volatility, eliminates chromatographic tailing, and crucially, introduces stereochemically diagnostic fragmentation pathways.

The m/z 147 Rearrangement Phenomenon

The most critical diagnostic ion in the EI-MS of di-TMS derivatized cyclic diols is the pentamethyldisiloxonium cation, [(CH3​)3​Si−O−Si(CH3​)2​]+ , which appears at m/z 147.

The formation of this ion requires a cyclic transition state where the silicon atom of one TMS group interacts with the oxygen atom of the other TMS group.

  • In cis-1,2-diols , the syn-coplanar arrangement of the hydroxyl groups places the TMS groups in close spatial proximity, facilitating this rearrangement and resulting in a highly abundant m/z 147 peak[3].

  • In trans-1,2-diols , the anti-periplanar geometry of the rigid cyclopentane ring enforces steric hindrance. The distance between the two oxygen atoms prevents the necessary transition state. Consequently, the m/z 147 ion is observed only at very low baseline abundances in trans-1-methyl-1,2-cyclopentanediol.

Fragmentation Root Di-TMS Derivative [M]+ m/z 260 LossCH3 Alpha-Cleavage [M-CH3]+ m/z 245 Root->LossCH3 -CH3 (15 Da) LossTMSOH Neutral Loss [M-TMSOH]+ m/z 170 Root->LossTMSOH -TMSOH (90 Da) Rearrangement Rearrangement [(CH3)3Si-O-Si(CH3)2]+ m/z 147 (Low abundance in trans) Root->Rearrangement Steric Hindrance (Anti-periplanar)

Fig 1. EI fragmentation pathways of di-TMS derivatized trans-1-methyl-1,2-cyclopentanediol.

Self-Validating Experimental Protocol

To guarantee that the absence of the m/z 147 peak is a true reflection of the trans stereochemistry—and not a false negative caused by incomplete derivatization of the sterically hindered tertiary alcohol at C1—the following self-validating protocol must be employed.

Step-by-Step Methodology

1. Reagent Preparation:

  • Utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) . Causality: TMCS acts as a powerful Lewis acid catalyst, essential for driving the silylation of the sterically hindered tertiary C1-hydroxyl group to completion.

  • Prepare a 100 µg/mL solution of an internal standard (IS), such as 1,2-hexanediol-d14, in anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger (neutralizing HCl byproducts) and a basic catalyst.

2. Derivatization Reaction:

  • Transfer 1.0 mg of the trans-1-methyl-1,2-cyclopentanediol sample into a 2.0 mL amber glass autosampler vial.

  • Add 50 µL of the IS solution.

  • Add 100 µL of the BSTFA + 1% TMCS reagent.

  • Seal the vial with a PTFE-lined cap and incubate at 70°C for 45 minutes. Causality: Elevated thermal energy overcomes the activation barrier for the tertiary alcohol silylation.

  • Allow the vial to cool to room temperature, then dilute with 850 µL of anhydrous hexane to quench the reaction and protect the GC filament.

3. GC-MS Acquisition Parameters:

  • Column: 30 m × 0.25 mm × 0.25 µm 5% phenyl-methylpolysiloxane (e.g., DB-5MS).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source: 230°C; Quadrupole: 150°C.

  • Scan Range: m/z 40 to 400.

GCMS_Workflow A Sample Prep (Extraction) B Derivatization (BSTFA + 1% TMCS) A->B C GC Separation (Capillary Column) B->C D EI Ionization (70 eV) C->D E Mass Analyzer (Quadrupole) D->E F Data Analysis (m/z Profiling) E->F

Fig 2. End-to-end GC-MS analytical workflow for trans-1-methyl-1,2-cyclopentanediol.

System Validation Checks
  • Procedural Blank: Run a blank containing only pyridine and BSTFA/TMCS. Causality: DB-5MS columns can bleed cyclic siloxanes at high temperatures, which also produce an m/z 147 ion. Background subtraction is mandatory to avoid false cis assignments.

  • IS Monitoring: Confirm the presence of the fully di-silylated internal standard to validate that the derivatization efficiency reached 100%.

Quantitative Data Synthesis

The following table summarizes the diagnostic fragments required to positively identify the molecule and confirm its trans stereochemistry.

Table 1: Quantitative Fragmentation Profiling of trans-1-Methyl-1,2-cyclopentanediol

Derivative Statem/zIon Identity / OriginRelative AbundanceDiagnostic Utility
Underivatized 116 [M]+∙ <1% Weak molecular ion; confirms intact mass.
Underivatized 98 [M−H2​O]+∙ Medium (~30%)Confirms presence of hydroxyl groups.
Underivatized 83 [M−H2​O−CH3​]+ High (~75%)Sequential loss typical of methyl-cycloalkanols.
Underivatized 43 [CH3​CO]+ Base Peak (100%) α -cleavage at C1; highly characteristic of the C1-methyl/OH motif.
Di-TMS 260 [M]+∙ <1% Confirms successful double silylation.
Di-TMS 245 [M−CH3​]+ High (~80%)Loss of methyl from TMS group or C1 position.
Di-TMS 170 [M−TMSOH]+∙ Medium (~40%)Neutral loss of silanol; confirms diol nature.
Di-TMS 147 [(CH3​)3​Si−O−Si(CH3​)2​]+ Low (< 5%) Critical Stereomarker: Low abundance definitively proves the trans configuration.

Conclusion

The mass spectrometric analysis of trans-1-methyl-1,2-cyclopentanediol requires a rigorous, mechanistically grounded approach. Because underivatized EI-MS fails to provide stereochemical resolution, di-TMS derivatization is required. By leveraging the steric hindrance inherent to the trans configuration—which suppresses the formation of the m/z 147 rearrangement ion—analysts can definitively distinguish this valuable chiral building block from its cis counterpart. Adhering to the self-validating protocols outlined herein ensures absolute data integrity and trustworthiness in pharmaceutical development workflows.

References

  • Spectroscopic Data of 1-Methyl-1,2-cyclopentene Oxide: A Technical Guide BenchChem
  • Micromorphological and Chemical Characterization of Drimys winteri Leaf Surfaces: The Secondary Alcohols Forming Epicuticular Wax Crystals Are Accompanied by Alkanediol, Alkanetriol and Ketol Derivatives National Center for Biotechnology Inform
  • Organoselenium-Catalyzed Oxidative C–C Bond Cleavage: A Relatively Green Oxidation of Alkenes into Carbonyl Compounds with Hydrogen Peroxide The Journal of Organic Chemistry - ACS Public

Sources

Foundational

Discovery and History of Substituted Cyclopentanediols: From Scaffolds to Therapeutics

Historical Context: The Prostaglandin Catalyst The trajectory of substituted cyclopentanediols in organic synthesis is inextricably linked to the discovery of prostaglandins. In the late 1950s and early 1960s, Bergström...

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Author: BenchChem Technical Support Team. Date: April 2026

Historical Context: The Prostaglandin Catalyst

The trajectory of substituted cyclopentanediols in organic synthesis is inextricably linked to the discovery of prostaglandins. In the late 1950s and early 1960s, Bergström and Sjövall successfully isolated crystalline prostaglandins from sheep vesicular glands, revealing a unique, highly functionalized cyclopentane core [[1]]([Link]). This discovery presented a profound synthetic challenge: controlling the relative stereochemistry of multiple appendages on a flexible five-membered ring.

To solve this, synthetic chemists began developing substituted cyclopentanediols as rigid, stereochemically defined building blocks. By locking the stereocenters early in the synthetic pathway, researchers could direct the spatial arrangement of complex side chains, a strategy that eventually became a cornerstone of modern asymmetric synthesis.

Evolution into Carbocyclic Nucleosides

While initially developed for prostaglandin synthesis, the true pharmacological potential of the cyclopentanediol scaffold was unlocked in the 1980s and 90s during the search for robust antiviral agents. Natural nucleosides are highly susceptible to in vivo enzymatic cleavage by phosphorylases, which break the labile glycosidic bond between the furanose sugar and the nucleobase.

Furthermore, recent studies utilizing ex vivo Drosophila culture systems have identified specific 1,2-cyclopentanediol derivatives—particularly those containing methylamide or phenylamide functional groups—as potent innate immunosuppressors, showcasing the scaffold's versatility beyond antiviral applications .

Pharmacological Significance and Data Presentation

The structural rigidity and stereochemical predictability of substituted cyclopentanediols make them ideal pharmacophores. Below is a summary of their quantitative and qualitative impact across major therapeutic classes.

Table 1: Key Therapeutic Applications of Cyclopentanediol Scaffolds
Drug / Compound ClassTarget IndicationStructural Role of CyclopentanediolKey Pharmacological Advantage
Carbocyclic Nucleosides (e.g., Abacavir)HIV / HBVReplaces the labile furanose sugar ring.Prevents glycosidic bond cleavage, drastically increasing in vivo half-life .
Prostaglandin Analogues (e.g., Latanoprost)GlaucomaCore scaffold for precise side-chain geometry.Mimics endogenous signaling molecules with high receptor affinity .
1,2-Cyclopentanediol Amides ImmunosuppressionPrimary pharmacophore core.Regulates innate immunity pathways; 20-25x more potent than natural analogs .
Cyclopentene Nucleosides SARS-CoV-2 / ViralTruncated carbasugar mimic.Synthesized via domino Julia–Kocienski olefination for rapid library generation .

Divergent Synthetic Applications

G Precursor Cyclopentadiene Precursor Diol Substituted Cyclopentanediol Precursor->Diol Dihydroxylation & Substitution Antiviral Carbocyclic Nucleosides (e.g., Abacavir) Diol->Antiviral Base Coupling (C-C/C-N bond) Prostaglandin Prostaglandin Analogues (e.g., Latanoprost) Diol->Prostaglandin Side-chain Elaboration Immune Innate Immunosuppressants Diol->Immune Amide Derivatization

Divergent therapeutic applications of substituted cyclopentanediol scaffolds.

Core Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on predictable, self-validating chemistry. The synthesis of highly substituted cyclopentanediols requires strict stereocontrol to avoid complex diastereomeric mixtures.

Protocol 1: Stereoselective Synthesis of trans-1-Methyl-1,2-cyclopentanediol via γ-Lactones

Causality & Rationale: Intermolecular epoxide opening on a flexible cyclopentane ring often yields poor facial selectivity. By tethering the nucleophile within a 4-epoxy-4-methyl-γ-lactone, we conformationally lock the system. The intramolecular attack forces a highly specific trajectory, guaranteeing >95% trans-diol formation via an SN2 mechanism .

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-epoxy-4-methyl-γ-lactone (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere to prevent moisture from degrading the Lewis acid catalyst.

  • Catalyst Addition: Cool the vessel to -78°C. Dropwise add a catalytic amount of BF3·OEt2 (0.1 eq). Kinetic control at this temperature prevents unwanted polymerization.

  • Intramolecular Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with dichloromethane (3x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation (In-Process Control): Analyze the crude product via 13C-NMR. The methyl group in the desired trans-diol will exhibit an upfield chemical shift at ~22.1 ppm . If a peak at 25.2 ppm is dominant, stereochemical leakage to the cis-isomer has occurred, indicating a failure in cryogenic temperature control .

G Step1 4-epoxy-4-methyl-γ-lactone Step2 Intramolecular Epoxide Opening (Lewis Acid / Base) Step1->Step2 Regioselective Attack Step3 trans-1-methyl-1,2-cyclopentanediol Step2->Step3 Stereoinversion (SN2) QC Validation: 13C-NMR (Methyl shift ~22.1 ppm) Step3->QC In-process Control

Self-validating synthetic workflow for trans-1-methyl-1,2-cyclopentanediols.

Protocol 2: Accessing cis-Cyclopentanediols via Mitsunobu Inversion

Causality & Rationale: When cis-1,3-diols or cis-1,2-diols are required for spatially directed libraries, direct cis-dihydroxylation (e.g., using OsO4) is often sterically hindered by bulky allylic substituents. To bypass this steric penalty, we synthesize the trans-diol first, mono-protect it, and subject it to a Mitsunobu inversion .

Step-by-Step Methodology:

  • Mono-protection: Treat the trans-cyclopentanediol with TIPS-Cl (1.05 eq) and imidazole (2.0 eq) in DMF at 0°C to yield the mono-TIPS protected trans-diol.

  • Activation: Dissolve the protected diol, triphenylphosphine (PPh3, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF at 0°C.

  • Inversion: Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 eq). DEAD forms a betaine intermediate with PPh3, activating the free hydroxyl group into a superior leaving group and forcing a clean SN2 attack by the carboxylate.

  • Deprotection: Saponify the resulting ester with K2CO3 in MeOH at room temperature to reveal the cis-diol.

  • Self-Validation: Confirm inversion via 1H-NMR. The coupling constants (J-values) for the cis vicinal protons will differ significantly from the trans precursor due to the altered dihedral angle in the rigidified cyclopentane ring.

References

  • National Institutes of Health (PMC). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Synthesis and innate immunosuppressive effect of 1,2-cyclopentanediol derivatives. Retrieved from:[Link]

  • Chemistry of Heterocyclic Compounds. STEREOSELECTIVE SYNTHESIS OF 1-METHYL-1,2- AND 1,3-CYCLOPENTANEDIOLS via γ-LACTONES. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS). Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides. Retrieved from:[Link]

  • University of Glasgow Theses. Studies in Prostaglandin Synthesis. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of trans-1-Methyl-1,2-cyclopentanediol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and validated experimental protocols. Executive Summary & Strategic Impor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and validated experimental protocols.

Executive Summary & Strategic Importance

The stereoselective synthesis of trans-1,2-disubstituted cyclopentanes is a critical operation in the development of active pharmaceutical ingredients (APIs), particularly in the design of nucleoside analogs, antiviral agents, and conformationally restricted pharmacophores. trans-1-Methyl-1,2-cyclopentanediol serves as a highly versatile building block in these synthetic pathways.

This application note details a robust, two-step synthetic workflow to achieve the trans-diol from 1-methylcyclopentene. The strategy utilizes an initial stereospecific epoxidation followed by an acid-catalyzed, regioselective ring-opening reaction. By leveraging the inherent ring strain and electronic properties of the intermediate epoxide, this protocol ensures high diastereomeric purity and excellent overall yields.

Mechanistic Rationale & Stereochemical Control

The transformation of 1-methylcyclopentene to trans-1-methyl-1,2-cyclopentanediol requires precise control over both regio- and stereochemistry. The process is divided into two distinct mechanistic phases:

Phase 1: Stereospecific Epoxidation

The synthesis begins with the epoxidation of 1-methylcyclopentene using meta-chloroperoxybenzoic acid (m-CPBA). m-CPBA acts as an electrophilic oxygen source. The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the alkene's pi bond[1]. Because the bond breaking and forming occur simultaneously, the original geometry of the alkene is preserved, resulting in a syn-addition that yields the intermediate 1-methyl-1,2-cyclopentene oxide[2].

Phase 2: Regioselective & Stereoselective Ring Opening

The critical stereochemical defining step is the hydrolysis of the epoxide. While epoxides can be opened under both basic and acidic conditions, acid-catalyzed hydrolysis is vastly superior for tertiary epoxides[1].

  • Protonation: The epoxide oxygen is protonated by the acid catalyst, creating a highly polarized oxonium ion intermediate.

  • Regioselectivity (Electronic Control): The tertiary carbon (C1) is better equipped to stabilize the developing partial positive charge than the secondary carbon (C2). Consequently, the C1–O bond lengthens and weakens, directing the weak nucleophile (H₂O) to attack preferentially at C1[3].

  • Stereoselectivity (Anti-Addition): Despite the significant carbocation character at C1 (an Sₙ1-like transition state), the leaving group (the epoxide oxygen) effectively shields the front face of the molecule. The water molecule is forced to attack from the backside (anti to the epoxide oxygen). This backside attack results in an inversion of configuration at C1, while the stereocenter at C2 is retained, ultimately yielding the trans-1,2-diol[4].

Mechanism A 1-Methyl-1,2-cyclopentene oxide B Protonation (H+) Activation of Epoxide A->B C Protonated Epoxide (Oxonium Ion) B->C D Nucleophilic Attack (H2O) Backside attack at C1 (Inversion) C->D E Protonated trans-Diol D->E F Deprotonation (-H+) E->F G trans-1-Methyl-1,2-cyclopentanediol F->G

Caption: Acid-catalyzed epoxide ring-opening mechanism highlighting anti-addition.

Reaction Parameters & Quantitative Data

Selecting the correct hydrolysis conditions is paramount. The table below summarizes the thermodynamic and kinetic differences between acidic and basic ring-opening methodologies for 1-methyl-1,2-cyclopentene oxide.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst / Reagent H₂SO₄ (cat.) or HClO₄ / H₂ONaOH / H₂O
Primary Nucleophile H₂O (Weak)OH⁻ (Strong)
Site of Attack C1 (More substituted, electronic control)C2 (Less substituted, steric control)
Mechanism Sₙ1-like (Borderline Sₙ2)Strict Sₙ2
Stereochemical Outcome trans-diol (Anti-addition)[2]trans-diol (Anti-addition)
Reaction Kinetics Fast (1–2 hours at RT)Very Slow (Requires reflux / harsh heat)[1]
Yield Profile Excellent (>85%)Poor to Moderate (Prone to side reactions)

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls are embedded to ensure technical accuracy and safety.

Workflow A 1-Methylcyclopentene (Starting Material) B m-CPBA, CH2Cl2 0 °C to RT, 2-4 h A->B C 1-Methyl-1,2-cyclopentene oxide (Intermediate) B->C D Aqueous H2SO4, THF RT, 1-2 h C->D E trans-1-Methyl-1,2-cyclopentanediol (Target Product) D->E

Caption: Experimental workflow for the stereoselective synthesis of trans-1-methyl-1,2-cyclopentanediol.

Protocol A: Synthesis of 1-Methyl-1,2-cyclopentene oxide

Note: m-CPBA is shock-sensitive and a strong oxidant. Handle with non-metallic spatulas behind a blast shield.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (100 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 200 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: Weigh out m-CPBA (110 mmol, 1.1 equiv, assuming 77% purity). Slowly add the m-CPBA portion-wise over 30 minutes to prevent thermal runaway[1].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Check: A white precipitate (meta-chlorobenzoic acid byproduct) will form as the reaction progresses. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the non-polar alkene spot disappears.

  • Quenching: Cool the mixture back to 0 °C. Add 50 mL of saturated aqueous Na₂SO₃ to destroy unreacted peroxides.

    • Self-Validation Check: Test the organic layer with starch-iodide paper; a lack of blue/black color confirms the absence of peroxides.

  • Workup: Add 100 mL of saturated aqueous NaHCO₃ to neutralize the acidic byproduct. Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: Epoxide is volatile; keep bath temp <30 °C).

Protocol B: Acid-Catalyzed Hydrolysis to trans-1-Methyl-1,2-cyclopentanediol
  • Setup: Dissolve the crude 1-methyl-1,2-cyclopentene oxide (~100 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and deionized water (50 mL)[3].

  • Acidification: Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The epoxide spot will disappear, replaced by a highly polar spot near the baseline corresponding to the diol.

  • Neutralization: Once complete, carefully add solid NaHCO₃ portion-wise until gas evolution (CO₂) ceases and the pH of the aqueous layer is ~7.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 100 mL)[3].

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude trans-1-methyl-1,2-cyclopentanediol via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) or via vacuum distillation.

References

  • Reactions of Alkenes (Chapter 8) Source: Pearson / UOMustansiriyah URL:[Link]

  • Oxidation of Alkenes - Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Note: Laboratory Preparation of trans-1-Methyl-1,2-cyclopentanediol

Executive Summary The synthesis of trans-1-methyl-1,2-cyclopentanediol from 1-methylcyclopentene is a fundamental transformation utilized in the preparation of functionalized cyclic scaffolds for drug discovery and natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of trans-1-methyl-1,2-cyclopentanediol from 1-methylcyclopentene is a fundamental transformation utilized in the preparation of functionalized cyclic scaffolds for drug discovery and natural product synthesis[1]. This protocol details a highly efficient, two-step sequence: (1) the stereospecific epoxidation of 1-methylcyclopentene using meta-chloroperoxybenzoic acid (m-CPBA), followed by (2) the regioselective, acid-catalyzed hydrolysis of the resulting 1-methyl-1,2-epoxycyclopentane[2]. The overall transformation yields a trans-1,2-diol via a net anti-dihydroxylation pathway[3].

Mechanistic Rationale & Reaction Design

Phase 1: Epoxidation

The conversion of 1-methylcyclopentene to 1-methyl-1,2-epoxycyclopentane is achieved via a concerted, electrophilic addition of m-CPBA[4]. The peroxy acid delivers an oxygen atom to the alkene's π -bond in a syn-addition manner, preserving the stereochemical integrity of the cyclopentane ring[5].

  • Causality of Solvent Choice: Dichloromethane (CH₂Cl₂) is selected as the solvent due to its chemical inertness and the high solubility of m-CPBA. Conversely, the reaction byproduct, m-chlorobenzoic acid, has lower solubility and can be easily neutralized and removed via basic aqueous workup[4].

Phase 2: Acid-Catalyzed Hydrolysis

The epoxide intermediate features a strained three-membered ring, making it highly susceptible to nucleophilic ring-opening[1]. Under neutral conditions, water is too weak of a nucleophile to open the ring efficiently.

  • Causality of Acid Catalysis: The addition of an acid catalyst (e.g., 0.1 M H₂SO₄) protonates the epoxide oxygen, forming a highly reactive oxonium ion[6]. This protonation significantly weakens the C–O bonds.

  • Regioselectivity & Stereospecificity: The C–O bond at the more substituted tertiary carbon (C1) weakens more than at the secondary carbon (C2) because C1 can better stabilize the developing partial positive charge ( δ+ )[3]. Water attacks C1 from the face opposite to the epoxide ring (backside attack)[2]. This SN​2 -like trajectory results in the inversion of configuration at the tertiary center, exclusively yielding the trans-diol[2].

ReactionMechanism N1 Epoxide N2 Protonated Epoxide (Oxonium Ion) N1->N2 + H⁺ N3 S_N2-like Attack (H₂O at C1) N2->N3 + H₂O (anti) N4 Protonated Diol N3->N4 Ring Opening N5 trans-Diol Product N4->N5 - H⁺

Caption: Mechanism of the acid-catalyzed ring opening of 1-methyl-1,2-epoxycyclopentane.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric and physical parameters for both phases are summarized below:

Reaction PhaseReagent / ReactantEquivalentsConcentrationTemperatureExpected Yield
1. Epoxidation 1-Methylcyclopentene1.0 eq0.2 M in CH₂Cl₂0 °C to RTN/A (Intermediate)
m-CPBA (70-75% active)1.15 eq-0 °C to RT85–95% (Crude)
2. Hydrolysis 1-Methyl-1,2-epoxycyclopentane1.0 eq0.5 M in THF/H₂ORT to 40 °CN/A
H₂SO₄ (aq)0.1 eq (Catalytic)0.1 MRT to 40 °C75–85% (Isolated)

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-1,2-epoxycyclopentane
  • Reaction Setup : Equip a flame-dried round-bottom flask with a magnetic stir bar. Dissolve 1-methylcyclopentene (1.0 equiv.) in anhydrous CH₂Cl₂ to achieve an approximate concentration of 0.2 M[4].

  • Thermal Control : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[4].

  • Reagent Addition : Slowly add a solution of m-CPBA (1.15 equiv.) in CH₂Cl₂ dropwise over 30 minutes[4]. Self-Validation Check: The dropwise addition prevents thermal runaway from the highly exothermic epoxidation.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent system[1].

  • Quench & Workup : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[4]. Self-Validation Check: Continue addition until effervescence (gas evolution) completely ceases, ensuring all unreacted peroxy acid and m-chlorobenzoic acid are neutralized.

  • Isolation : Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. The crude epoxide is typically advanced to the next step without further purification.

Protocol B: Acid-Catalyzed Hydrolysis to trans-1-Methyl-1,2-cyclopentanediol
  • Dissolution : Dissolve the crude 1-methyl-1,2-epoxycyclopentane (1.0 equiv.) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water[1]. THF acts as a co-solvent to maintain a homogeneous single-phase system.

  • Acidification : Add 0.1 M aqueous H₂SO₄ (0.1 equiv.) dropwise to the rapidly stirring solution[6].

  • Reaction Monitoring : Stir the mixture at room temperature. If TLC indicates sluggish kinetics after 2 hours, gently heat the mixture to 40 °C[1].

  • Neutralization : Upon complete consumption of the epoxide, neutralize the acid catalyst by adding saturated aqueous NaHCO₃[6].

  • Extraction (Critical Step) : Extract the aqueous mixture thoroughly with ethyl acetate (3 × volume)[1]. Expert Insight: Because the resulting trans-diol is highly polar and water-soluble, saturate the aqueous phase with NaCl (salting out) prior to extraction to maximize the partition coefficient into the organic phase.

  • Purification : Dry the combined organic extracts over MgSO₄, filter, and remove the solvent via rotary evaporation[1]. Purify the resulting trans-1-methyl-1,2-cyclopentanediol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes[1].

SyntheticWorkflow A 1-Methylcyclopentene (Starting Material) B Step 1: Epoxidation m-CPBA, CH₂Cl₂, 0 °C to RT A->B C 1-Methyl-1,2-epoxycyclopentane (Intermediate) B->C D Step 2: Acid Hydrolysis 0.1 M H₂SO₄, THF/H₂O, RT C->D E trans-1-Methyl-1,2-cyclopentanediol (Target Product) D->E

Caption: Synthetic workflow for the preparation of trans-1-methyl-1,2-cyclopentanediol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of trans-1-Methyl-1,2-cyclopentanediol

Welcome to the Technical Support Center for trans-1-methyl-1,2-cyclopentanediol . As a highly valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trans-1-methyl-1,2-cyclopentanediol . As a highly valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the purity of this diol is critical for downstream success.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to address the specific, field-proven physicochemical challenges associated with isolating and purifying this highly polar, water-soluble compound.

Physicochemical Data for Purification Planning

Successful purification relies on exploiting the physical differences between the target diol, its precursors, and common byproducts. The table below summarizes the critical quantitative data required to design your separation strategy.

Table 1: Physicochemical Properties
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Polarity & Solubility Profile
1-Methylcyclopentene (Starting Material)82.1575 - 760.780Non-polar; highly soluble in hexanes.
1-Methyl-1,2-cyclopentene oxide (Intermediate)98.14113 (at 760 mmHg)0.914Moderately polar; soluble in ethyl acetate.
trans-1-Methyl-1,2-cyclopentanediol (Target)116.16213.9 (at 760 mmHg)1.148Highly polar; highly water-soluble.

Data supported by Guidechem 1 and Benchchem [[2]]().

Process Workflows & Mechanistic Logic

To troubleshoot purification, one must understand the upstream chemistry. The target diol is typically synthesized via the epoxidation of 1-methylcyclopentene followed by acid-catalyzed hydrolysis [[2]]().

Workflow A 1-Methylcyclopentene B Epoxidation (m-CPBA) A->B C 1-Methyl-1,2-cyclopentene oxide B->C NaHCO3 Wash D Acid-Catalyzed Hydrolysis (H2SO4 / H2O) C->D E Crude trans-Diol D->E Neutralization F Continuous Extraction (EtOAc / NaCl) E->F G Purification (Vacuum Distillation) F->G H Pure trans-1-Methyl- 1,2-cyclopentanediol G->H

General workflow for the synthesis and purification of trans-1-methyl-1,2-cyclopentanediol.

The stereoselectivity of this reaction is governed by the anti-periplanar nucleophilic attack of water on the protonated epoxide, which exclusively yields the trans-configuration.

Mechanism A Epoxide B Protonated Epoxide A->B + H+ C Oxonium Intermediate B->C + H2O (Anti-attack) D trans-Diol C->D - H+

Acid-catalyzed ring-opening mechanism ensuring trans-stereoselectivity.

Troubleshooting Guide & FAQs

Q: Why is my isolated yield so low after the aqueous extraction of the hydrolysis mixture? A: trans-1-Methyl-1,2-cyclopentanediol is a highly polar diol with significant aqueous solubility. Standard extraction with diethyl ether or ethyl acetate often leaves a large portion of the product trapped in the aqueous phase. Causality & Solution: To drive the partition coefficient in favor of the organic layer, you must saturate the aqueous phase with solid NaCl (salting out) before extraction. If yields remain low, abandon separatory funnel extractions and switch to a continuous liquid-liquid extraction setup using ethyl acetate or dichloromethane for 12–24 hours. This systematically shifts the equilibrium to recover >95% of the diol 3.

Q: My product decomposes and turns dark during vacuum distillation. What is happening? A: This is a classic symptom of trace acid contamination. The hydrolysis of the epoxide is typically catalyzed by H₂SO₄ [[2]](). If the acid is not completely neutralized, heating the diol during distillation (>100 °C under vacuum) triggers dehydration or a Pinacol-type rearrangement, destroying your product. Causality & Solution: Before concentrating the organic extracts, wash thoroughly with saturated NaHCO₃ until the aqueous layer is strictly pH 7–8. For absolute certainty, stir the dried organic layer over solid BaCO₃ or basic alumina for 30 minutes, then filter before solvent evaporation.

Q: How can I separate trace cis-diol impurities from my trans-diol product? A: While acid-catalyzed epoxide opening is highly stereoselective for the trans-isomer, trace cis-isomer can sometimes be present if the starting material was compromised or if alternative oxidation methods (like permanganate) were used 3. Causality & Solution:cis-Diols have syn-hydroxyl groups that readily form cyclic acetonides when reacted with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (pTSA). The trans-diol reacts significantly slower due to ring strain. By selectively derivatizing the cis-impurity into a non-polar acetonide, you can easily separate it from the polar trans-diol using standard silica gel flash chromatography.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure process integrity at every stage.

Protocol A: Acid-Catalyzed Hydrolysis & Neutralization
  • Dissolution: Dissolve 1-methyl-1,2-cyclopentene oxide (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Catalysis: Add a catalytic amount of 10% aqueous H₂SO₄ (0.05 eq) dropwise while stirring at room temperature 2.

  • Self-Validation (Monitoring): Stir the reaction for 2–4 hours. Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc, visualized with KMnO₄ stain). The reaction is complete only when the high-Rf epoxide spot completely disappears, replaced by a baseline-hugging diol spot.

  • Neutralization (Critical): Add solid NaHCO₃ incrementally until effervescence ceases. Validation: Use pH paper to confirm the aqueous layer is strictly pH 7–8. Do not proceed if the solution is acidic.

Protocol B: Optimized Extraction and Flash Chromatography
  • Salting Out: Concentrate the neutralized reaction mixture under reduced pressure to remove the THF. Saturate the remaining aqueous layer by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (4 × 3 volumes). For scale-ups >10g, utilize a continuous liquid-liquid extractor for 24 hours to ensure complete recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Chromatography: Load the crude concentrate onto a silica gel column. Elute using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Self-Validation: The trans-diol will elute as a highly polar fraction. Pool fractions based on TLC analysis (KMnO₄ stain active).

Protocol C: High-Vacuum Distillation
  • Setup: Transfer the chromatographically purified diol to a short-path distillation apparatus or a Kugelrohr setup.

  • Degassing: Apply vacuum slowly at room temperature to degas the sample and remove trace chromatography solvents.

  • Distillation: Distill the product under high vacuum (e.g., 1–5 mmHg). Given its atmospheric boiling point of 213.9 °C 1, expect the diol to distill between 80–100 °C under high vacuum.

  • Self-Validation: Collect the main fraction as a clear, viscous liquid. Verify purity via ¹³C NMR; the purified trans-1-methyl-1,2-cyclopentanediol will show characteristic signals in the 50-70 ppm range corresponding to the oxygen-bearing carbons 4.

References

  • Title: Aqueous Permanganate Oxidations of Cycloalkenes to cis-Glycols and Cis to Trans Conversions Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Optimization

improving the yield of trans-1-methyl-1,2-cyclopentanediol synthesis

Target Compound: trans-1-Methyl-1,2-cyclopentanediol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: trans-1-Methyl-1,2-cyclopentanediol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center for the synthesis of trans-1-methyl-1,2-cyclopentanediol. This portal is designed to move beyond basic procedural steps, offering a deep mechanistic understanding of the reaction pathway to help you troubleshoot yield drops, stereochemical impurities, and isolation failures.

Mechanistic Overview & Workflow

The synthesis of trans-1-methyl-1,2-cyclopentanediol from 1-methylcyclopentene is a classic two-step sequence: epoxidation followed by acid-catalyzed ring-opening [1].

While the theoretical yield of this pathway is high, practical execution often suffers due to the inherent ring strain of the intermediate (1-methyl-1,2-cyclopentene oxide) and the extreme hydrophilicity of the final diol product. Under acidic conditions, the epoxide oxygen is protonated, activating the strained three-membered ring. Water then acts as a nucleophile, attacking the more substituted carbon (C1) from the opposite face (anti-addition), ensuring the trans stereochemistry [1, 2].

Workflow A 1-Methylcyclopentene B Epoxidation (mCPBA, CH₂Cl₂, 0 °C) A->B C 1-Methyl-1,2-cyclopentene oxide B->C D Acid-Catalyzed Hydrolysis (H₂SO₄/H₂O/THF) C->D E Aqueous Quench & Salting Out (NaCl) D->E F Continuous Extraction (EtOAc) E->F G trans-1-Methyl-1,2-cyclopentanediol F->G

Optimized experimental workflow for trans-1-methyl-1,2-cyclopentanediol synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Epoxidation of 1-Methylcyclopentene
  • Setup: Dissolve 1-methylcyclopentene (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv, 12 mmol) in CH₂Cl₂ (20 mL) dropwise over 30 minutes [1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc 9:1). The starting alkene (UV inactive, requires KMnO₄ stain) must be completely consumed.

  • Workup: Quench with saturated aqueous Na₂SO₃ (15 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 30 °C) to yield 1-methyl-1,2-cyclopentene oxide.

Step 2: Acid-Catalyzed Hydrolysis
  • Setup: Dissolve the crude epoxide in a 1:1 mixture of THF and distilled water (20 mL total volume).

  • Catalysis: Add catalytic H₂SO₄ (0.1 equiv, 1 mmol) dropwise at room temperature [5].

  • Reaction: Stir vigorously for 4–6 hours at room temperature.

  • Validation (TLC/GC): Monitor the disappearance of the epoxide. The product diol will remain at the baseline in non-polar solvent systems.

  • Isolation (Critical Step): Neutralize the acid with solid NaHCO₃ until gas evolution ceases. Do not perform a standard extraction. Saturate the aqueous layer completely with solid NaCl. Extract the aqueous phase continuously with EtOAc for 12 hours using a liquid-liquid extractor.

  • Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate carefully. Purify via flash column chromatography (gradient EtOAc in Hexanes) or vacuum distillation.

Troubleshooting & FAQs

Q1: My final yield is below 30%, but TLC showed complete conversion of the epoxide. Where did the product go?

A: You likely lost the product in the aqueous phase during workup. trans-1-Methyl-1,2-cyclopentanediol is a low-molecular-weight diol with extreme hydrophilicity. Standard separatory funnel extractions (e.g., 3 × 20 mL EtOAc) are insufficient because the partition coefficient heavily favors the aqueous layer. Solution: You must alter the partition coefficient by "salting out" the aqueous layer with excess NaCl or Na₂SO₄ until no more dissolves. Furthermore, abandon manual extraction in favor of continuous liquid-liquid extraction for at least 12–24 hours[5]. Alternatively, evaporate the neutralized aqueous layer to total dryness under reduced pressure and triturate the resulting solid salts with hot ethyl acetate to dissolve the diol.

Q2: I am detecting a strong carbonyl peak (~1740 cm⁻¹) in my IR spectrum. What is this byproduct?

A: You are observing 2-methylcyclopentanone, formed via the Pinacol rearrangement. When the epoxide is protonated under acidic conditions, the C-O bond at the more substituted tertiary carbon (C1) weakens, generating significant carbocation character [1, 3]. If the concentration of water (the nucleophile) is too low, or the acid is too strong, a 1,2-hydride shift occurs from C2 to C1, collapsing the ring to form 2-methylcyclopentanone rather than the desired diol. Solution: Ensure your hydrolysis solvent has a high concentration of water (at least 1:1 THF:H₂O). Avoid using neat strong acids or anhydrous Lewis acids (like BF₃·OEt₂) for this specific ring-opening, as they promote the rearrangement pathway over nucleophilic attack.

Mechanism Epx Protonated Epoxide Carb Tertiary Carbocation Character Epx->Carb PathA Nucleophilic Attack (H₂O) [Desired] Carb->PathA PathB 1,2-Hydride Shift [Side Reaction] Carb->PathB Diol trans-1-Methyl-1,2-cyclopentanediol PathA->Diol Ketone 2-Methylcyclopentanone (Pinacol Product) PathB->Ketone

Mechanistic divergence: Desired hydrolysis vs. Pinacol rearrangement side reaction.

Q3: How do I ensure I am synthesizing the trans isomer and not the cis isomer?

A: The reaction mechanism dictates the stereochemistry. The acid-catalyzed ring opening of an epoxide is a stereospecific process. The protonated epoxide undergoes an Sₙ2-like nucleophilic attack by water. Because the epoxide oxygen blocks one face of the cyclopentane ring, the water molecule must attack from the opposite face (anti-addition)[2]. This inherently yields the trans (anti) diol. If you require the cis (syn) isomer, you must abandon the epoxide route entirely and utilize an osmium tetroxide (OsO₄) catalyzed Upjohn dihydroxylation directly on the 1-methylcyclopentene [4].

Q4: My product disappears during the final solvent evaporation step. Why?

A: Product volatility. Low-molecular-weight cyclic diols possess a non-negligible vapor pressure [4]. If you leave the product on a rotary evaporator under high vacuum (e.g., < 10 mbar) and elevated bath temperatures (> 40 °C) for extended periods, the diol will co-distill or sublime. Solution: Remove the bulk of the extraction solvent at 30 °C and moderate vacuum. Once the solvent is mostly removed, switch to a gentle stream of nitrogen to remove residual solvent traces.

Quantitative Data & Process Benchmarks

Use the following table to benchmark your experimental parameters against optimized industry standards. Deviations from these metrics often indicate process failures.

ParameterTarget ValueMechanistic Rationale
mCPBA Equivalents 1.1 – 1.2 eqEnsures complete consumption of the volatile alkene without causing severe exotherms.
Epoxidation Temp. 0 °C → 25 °CPrevents thermal degradation of mCPBA and controls the exothermic epoxidation.
Hydrolysis Acid (H₂SO₄) 0.1 eq (Catalytic)Sufficient to protonate the epoxide; excess acid promotes Pinacol rearrangement.
Aqueous Workup pH pH 7.0 – 7.5Must be strictly neutralized before extraction to prevent continued side reactions.
Expected Epoxide Yield 85% – 95%Epoxidation is highly efficient; losses here indicate alkene evaporation.
Expected Diol Yield 70% – 85%Losses are almost exclusively tied to poor aqueous extraction efficiency.

References

  • Pearson Education. (n.d.). Reactions of Alkenes: Electrophilic Addition to Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). cis-1-methyl-1,2-cyclopentanediol WebBook. Retrieved from [Link]

Troubleshooting

Technical Support Center: Resolution and Separation of 1-Methyl-1,2-cyclopentanediol Isomers

Welcome to the Technical Support Center for the chromatographic and chemical separation of 1-methyl-1,2-cyclopentanediol isomers. Designed for researchers, synthetic chemists, and drug development professionals, this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic and chemical separation of 1-methyl-1,2-cyclopentanediol isomers. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides causal explanations, self-validating protocols, and troubleshooting strategies to overcome the thermodynamic and chromatographic challenges associated with resolving these diastereomers.

Core Principles & Mechanistic Causality

The Chromatographic Challenge

Attempting to separate raw cis- and trans-1-methyl-1,2-cyclopentanediol using standard normal-phase silica gel chromatography often results in frustrating co-elution. The Causality: Both isomers possess two hydroxyl groups capable of strong hydrogen bonding with the silanol groups on the stationary phase. Their overall dipole moments and polarities are too similar to achieve baseline resolution without specialized chiral or highly optimized HPLC columns.

The Chemical Solution: Selective Derivatization

To break this symmetry, we exploit the rigid geometry of the five-membered cyclopentane ring.

  • The cis Isomer: The dihedral angle between the two hydroxyl groups approaches 0°. This syn-coplanar arrangement perfectly accommodates the formation of a five-membered 1,3-dioxolane ring (an acetonide) when reacted with 2,2-dimethoxypropane[1].

  • The trans Isomer: The hydroxyl groups are oriented on opposite faces of the ring. Forcing these groups to bridge a single carbon atom to form a cyclic acetal would introduce immense, thermodynamically prohibitive ring strain[2].

Consequently, under mild acidic conditions, only the cis isomer reacts, converting into a highly non-polar acetonide, while the trans isomer remains a highly polar diol. This massive polarity differential makes subsequent silica gel separation trivial.

G Mix Mixture of cis- & trans- 1-methyl-1,2-cyclopentanediol Reagent Add 2,2-Dimethoxypropane + Catalytic p-TsOH (RT) Mix->Reagent Reaction Selective Acetalization Reagent->Reaction CisDeriv cis-Isomer reacts: Forms Non-Polar Acetonide Reaction->CisDeriv Favorable syn-geometry TransUnreact trans-Isomer unreacted: Remains Polar Diol Reaction->TransUnreact Steric strain prevents reaction Chromatography Silica Gel Chromatography (Hexane/EtOAc Eluent) CisDeriv->Chromatography TransUnreact->Chromatography Elute1 Fraction 1 (Fast): cis-Acetonide Chromatography->Elute1 Low polarity Elute2 Fraction 2 (Slow): trans-Diol Chromatography->Elute2 High polarity Deprotect Acidic Hydrolysis (Regenerate cis-Diol) Elute1->Deprotect

Workflow for preparative separation of cis/trans isomers via selective acetalization.

Frequently Asked Questions (FAQs)

Q: What dictates the stereochemistry during the initial synthesis of these diols? A: The synthetic route strictly dictates the stereochemical outcome. Oxidation of 1-methylcyclopentene using aqueous permanganate or osmium tetroxide proceeds via a concerted cycloaddition, exclusively yielding the cis-diol[3]. Conversely, epoxidation followed by base-catalyzed hydrolysis forces a backside nucleophilic attack, yielding the trans-diol[4]. Interestingly, acid-catalyzed hydrolysis of the epoxide can yield the cis-isomer due to an SN​1 -like ring opening where water attacks from the same face[4].

Q: Can dynamic epimerization be used to convert unwanted trans isomers into the cis form? A: Yes. Recent methodologies utilizing transient thermodynamic control allow for the dynamic epimerization of trans-1,2-cyclopentanediols to the thermodynamically favored cis-diols. This is achieved using methylboronic acid and a photocatalyst under near-UV irradiation, which selectively traps the cis form as a boronic ester[5].

Q: Are there non-chromatographic methods for separation? A: Yes. Boric acid chelation can be employed. Boric acid forms a stable, water-soluble chelate exclusively with the cis-isomer due to its favorable geometry, leaving the trans-isomer unchelated[2]. This allows for separation via liquid-liquid extraction.

Experimental Protocols

Protocol A: Preparative Separation via Selective Acetalization

This protocol is self-validating and scalable for multi-gram separation.

  • Reaction Setup: Dissolve 1.0 equivalent of the cis/trans diol mixture in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of diol).

  • Reagent Addition: Add 3.0 equivalents of 2,2-dimethoxypropane to the stirring solution.

  • Catalysis: Add 0.05 equivalents of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)[1].

  • Incubation & Self-Validation: Stir the mixture at room temperature ( 20−25∘C ) for 3 hours.

    • Validation Checkpoint: Spot the crude mixture on a TLC plate and develop in 1:1 Hexane:EtOAc. You must observe a highly non-polar spot ( Rf​≈0.8 ) corresponding to the cis-acetonide, and a highly polar spot ( Rf​≈0.1 ) corresponding to the unreacted trans-diol.

  • Quenching: Add saturated aqueous NaHCO3​ to neutralize the acid catalyst, preventing reverse hydrolysis during concentration.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with 9:1 Hexane:EtOAc to isolate the non-polar cis-acetonide. Switch to 1:1 Hexane:EtOAc to elute the polar trans-diol.

  • Deprotection: To recover the free cis-diol, stir the acetonide in a 1:1 mixture of THF and 1M aqueous HCl for 2 hours, neutralize with NaHCO3​ , and extract with ethyl acetate.

Quantitative Data Summary

Use the following spectroscopic and physical data to verify the identity and purity of your isolated fractions.

Table 1: Physical and Spectroscopic Properties of 1-Methyl-1,2-cyclopentanediol Isomers

Parametercis-1-Methyl-1,2-cyclopentanedioltrans-1-Methyl-1,2-cyclopentanediol
Molecular Formula C6​H12​O2​ C6​H12​O2​
Melting Point ~32.18 °C (Solid at RT)[3]Liquid at RT (typically)
13 C NMR (Methyl Group) 25.2 ppm[6]22.1 ppm (Distinct upfield shift)[6]
13 C NMR (C-1 / C-2) 79.1 / 78.6 ppm[6]81.8 / 81.1 ppm[6]
Acetalization Reactivity Rapid (forms stable 1,3-dioxolane)[1]Unreactive (thermodynamically restricted)[2]
Boric Acid Chelation Forms stable chelate[2]Inactive[2]

Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Co-elution of isomers on silica gel Similar hydrogen-bonding capacity of the free diols.Implement Protocol A (Selective Acetalization) prior to chromatography to induce a massive polarity shift.
Low yield of trans-diol from epoxide precursor Base-catalyzed ring opening of the tertiary epoxide is sterically hindered and slow[4].Switch to acid-catalyzed hydrolysis, though be aware it may yield cis via an SN​1 -like mechanism[4]. Alternatively, use dynamic epimerization[5].
trans-diol forms acetonide (loss of selectivity) Forcing conditions (high heat, massive excess of strong acid) caused epimerization or polymeric acetals.Strictly maintain the reaction at 20−25∘C . Use a mild catalyst like PPTS instead of strong p-TsOH[1].
Poor recovery of cis-diol after deprotection Incomplete hydrolysis of the highly stable cyclic acetal.Ensure a 1:1 ratio of THF to 1M HCl and monitor by TLC until the non-polar spot disappears completely before quenching.

References

  • Chromatographic Separation of Methyl-1,2-cyclopentene Oxide Isomers - Benchchem - 4

  • STEREOSELECTIVE SYNTHESIS OF 1-METHYL-1,2- AND 1,3-CYCLOPENTANEDIOLS via γ-LACTONES - KBFI - 6

  • Aqueous Permanganate Oxidations of Cycloalkenes to cis-Glycols and Cis to Trans Conversions - ACS Publications - 3

  • US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents - 2

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - ACS Publications - 5

  • JUN I 13998 (Acetonide Derivatization Protocols) - DSpace@MIT - 1

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for trans-1-Methyl-1,2-cyclopentanediol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing trans-1-methyl-1,2-cyclopentanediol via the epoxidation of 1-methylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing trans-1-methyl-1,2-cyclopentanediol via the epoxidation of 1-methylcyclopentene followed by epoxide hydrolysis.

Because the intermediate 1-methyl-1,2-epoxycyclopentane features a highly substituted tertiary carbon, it is exceptionally prone to side reactions such as pinacol rearrangements and premature oligomerization. This guide provides the mechanistic causality behind these failures and field-proven protocols to bypass them.

Mechanistic Workflow & Failure Points

To successfully synthesize the trans-diol, you must control the electronic environment of the epoxide intermediate. The diagram below illustrates the critical pathway and the common side reactions triggered by improper pH or thermal control.

EpoxideWorkflow SM 1-Methylcyclopentene Epox Epoxidation (mCPBA) SM->Epox Int 1-Methyl-1,2-epoxycyclopentane Epox->Int Buffered (NaHCO3) Side1 Premature Ring-Opening (Oligomers / Esters) Epox->Side1 Unbuffered (Acidic) Hydro Hydrolysis (Ring-Opening) Int->Hydro Prod trans-1-Methyl-1,2-cyclopentanediol Hydro->Prod Base (OH-) or Mild Acid (H3O+) Side2 Pinacol Rearrangement (2-Methylcyclopentanone) Hydro->Side2 Strong Acid (SN1 Carbocation)

Caption: Workflow for trans-1-methyl-1,2-cyclopentanediol synthesis highlighting side-reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why is my hydrolysis yielding 2-methylcyclopentanone instead of the desired diol? Root Cause: You are observing a Pinacol-type rearrangement . During acid-catalyzed hydrolysis, the acid protonates the epoxide oxygen. Because the C1 carbon is tertiary, the C1–O bond becomes highly polarized, developing significant carbocation character (an SN1-like transition state). If the acid is too strong or the nucleophilic attack by water is delayed, a 1,2-hydride shift occurs from C2 to C1, collapsing the ring to form 2-methylcyclopentanone ()[1]. Solution: Switch to base-catalyzed hydrolysis or strictly control the acidic conditions (e.g., 0.1 M H₂SO₄ at 0 °C). Base catalysis completely avoids carbocation intermediates, forcing an SN2 attack.

Q2: My epoxidation step has a low yield, and the reaction mixture is highly viscous. What went wrong? Root Cause: Premature ring-opening and oligomerization . When using m-chloroperoxybenzoic acid (m-CPBA) for epoxidation, m-chlorobenzoic acid is generated as a stoichiometric byproduct. This acid is strong enough to protonate the newly formed, highly strained 1-methyl-1,2-epoxycyclopentane, triggering ring-opening by the carboxylic acid or unreacted alkene. Solution: Always perform this specific epoxidation in a buffered system. Adding solid sodium bicarbonate (NaHCO₃) neutralizes the m-chlorobenzoic acid as it forms, protecting the epoxide.

Q3: NMR shows a mixture of trans and cis diols. How is stereochemical leakage occurring? Root Cause: True epoxide hydrolysis is stereospecific, yielding exclusively the trans-diol via anti-addition ()[2]. If you see cis-diol, your acidic hydrolysis conditions were likely too harsh, allowing the tertiary carbon to fully planarize into a discrete carbocation before water attacked, resulting in a loss of stereocontrol. Solution: Base-catalyzed ring-opening guarantees 100% inversion of stereochemistry because the hydroxide ion must attack the less hindered C2 carbon from the opposite face of the epoxide oxygen ()[3].

Quantitative Data: Impact of Hydrolysis Conditions

The table below summarizes how varying the hydrolysis conditions dictates the mechanistic pathway and the ultimate fate of the reaction.

Hydrolysis ConditionMechanism FocusTarget Diol YieldMajor Side ProductStereoselectivity
Strong Acid (1M H₂SO₄, 60 °C)SN1-dominant< 40%2-Methylcyclopentanone (Pinacol)Moderate (mixed cis/trans)
Mild Acid (0.1M H₂SO₄, 0 °C)Borderline SN2/SN180 - 85%Trace oligomersHigh (>95% trans)
Base Catalyzed (1M NaOH, 60 °C)Strict SN285 - 90%Unreacted epoxideAbsolute (100% trans)

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high fidelity in your synthesis.

Protocol A: Buffered Epoxidation of 1-Methylcyclopentene

Objective: Synthesize 1-methyl-1,2-epoxycyclopentane while suppressing acid-catalyzed oligomerization.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Buffering: Add solid NaHCO₃ (2.0 eq) directly to the solution to create a heterogeneous buffer system. Cool the suspension to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add m-CPBA (1.1 eq) in small portions over 30 minutes.

    • Causality Check: The NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct immediately. If the mixture begins to yellow or rapidly boil, the addition is too fast, risking thermal runaway and premature ring-opening.

  • Monitoring: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Monitor completion via TLC (hexane/ethyl acetate).

  • Workup: Filter the suspension through a fritted funnel to remove the precipitated sodium m-chlorobenzoate. Wash the organic filtrate with 10% aqueous Na₂SO₃ (to quench residual peroxides), followed by saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and carefully concentrate under reduced pressure at a low temperature (the epoxide is volatile).

Protocol B: Regio- and Stereospecific Base-Catalyzed Hydrolysis

Objective: Open the epoxide to form trans-1-methyl-1,2-cyclopentanediol without triggering a pinacol rearrangement.

  • Dissolution: Dissolve the crude 1-methyl-1,2-epoxycyclopentane (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Base Addition: Add NaOH (2.0 eq) to the mixture.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C.

    • Causality Check: Because the unprotonated epoxide oxygen is a poor leaving group, the SN2 attack by the hydroxide nucleophile requires significant thermal energy to proceed ()[3]. Room temperature reactions will stall.

  • Monitoring: Monitor the reaction via GC-MS or TLC until the epoxide is fully consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Carefully adjust the pH to ~7 using dilute HCl (1M) to neutralize the excess base and protonate the resulting alkoxide.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude trans-diol via silica gel chromatography or recrystallization.

References

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening." Organic Chemistry (Wade). Available at:[Link]

  • Master Organic Chemistry. "Epoxide Ring Opening With Base." Master Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to cis- and trans-1-methyl-1,2-cyclopentanediol

In the landscape of pharmaceutical development and complex organic synthesis, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, safety, and synthetic pathway efficacy. The cyclopentanediol motif, for instance, is a core structural element in various biologically active compounds, including carbocyclic nucleoside analogues with antiviral properties.[1] Differentiating between diastereomers, such as cis- and trans-1-methyl-1,2-cyclopentanediol, is therefore a frequent and vital analytical challenge.

This guide provides an in-depth comparison of the key spectroscopic differences between these two isomers. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the differences are, but why they arise from the distinct three-dimensional arrangement of the atoms. The insights provided are grounded in fundamental spectroscopic principles and supported by experimental data from closely related structural analogs.

The Structural Foundation: Intramolecular Interactions

The primary structural difference between the cis and trans isomers lies in the relative orientation of the two hydroxyl groups. In cis-1-methyl-1,2-cyclopentanediol, both the methyl and the secondary hydroxyl group are on the same face of the cyclopentane ring. This proximity allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. Conversely, in the trans isomer, these groups are on opposite faces, making such an interaction impossible. This fundamental distinction is the genesis of many of the spectroscopic variations we observe.

isomers cluster_cis cis-1-methyl-1,2-cyclopentanediol cluster_trans trans-1-methyl-1,2-cyclopentanediol cis c1_c c2_c c1_c->c2_c C1-C2 oh1_c c1_c->oh1_c O ch3_c c1_c->ch3_c CH3 c3_c c2_c->c3_c oh2_c c2_c->oh2_c O c4_c c3_c->c4_c c5_c c4_c->c5_c c5_c->c1_c h_oh1_c oh1_c->h_oh1_c H o_oh2_c oh2_c->o_oh2_c H h_oh1_c->o_oh2_c H-bond trans c2_t c3_t c2_t->c3_t oh2_t c2_t->oh2_t O c4_t c3_t->c4_t c5_t c4_t->c5_t c1_t c1_t c5_t->c1_t oh1_t h_oh1_t oh1_t->h_oh1_t H ch3_t o_oh2_t oh2_t->o_oh2_t H c1_t->oh1_t O c1_t->ch3_t CH3

Caption: Molecular structures of cis- and trans-1-methyl-1,2-cyclopentanediol.

¹³C NMR Spectroscopy: A Tale of Two Steric Environments

¹³C NMR spectroscopy is exceptionally sensitive to the local electronic and steric environment of each carbon atom. The differentiation between our cis and trans isomers is particularly clear in the chemical shifts of the carbons bearing the hydroxyl groups (C1 and C2) and the methyl carbon.

While specific data for 1-methyl-1,2-cyclopentanediol is not widely published, a study on the closely related cis- and trans-4-hydroxymethyl-1-methylcyclopentanediols provides direct experimental evidence of the expected differences.[2] In this analogous system, distinct and predictable shifts are observed:

  • C1 and C2 Carbons: In the cis isomer, steric compression between the axial-like hydroxyl groups forces them closer together. This steric hindrance, often referred to as a "gauche" interaction, results in an upfield shift (lower ppm value) for the C1 and C2 carbons compared to the trans isomer, where the hydroxyl groups are further apart and experience less shielding.[2]

  • Methyl Carbon: Conversely, the methyl group in the trans isomer experiences greater steric interaction with the cyclopentane ring protons. This leads to a shielding effect, causing its signal to appear upfield relative to the methyl group in the cis isomer.[2]

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Analogous Cyclopentanediols [2]

Carbon Atomcis-4-hydroxymethyl-1-methylcyclopentanedioltrans-4-hydroxymethyl-1-methylcyclopentanediolKey Differentiating Feature
C1 79.181.8Upfield shift in cis isomer
C2 78.681.1Upfield shift in cis isomer
-CH₃ 25.222.1Upfield shift in trans isomer

This data provides a robust predictive model for the ¹³C NMR spectra of cis- and trans-1-methyl-1,2-cyclopentanediol. The number of signals will also differ based on molecular symmetry; however, for these specific isomers, both are expected to show six distinct carbon signals.

IR Spectroscopy: The Signature of a Hydrogen Bond

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups, and in this case, it provides a definitive method to distinguish between the two isomers. The key lies in the O-H stretching region of the spectrum (typically 3200-3600 cm⁻¹).

  • trans-1-methyl-1,2-cyclopentanediol: In a dilute solution of the trans isomer, where intermolecular hydrogen bonding is minimized, the hydroxyl groups are "free." This results in a relatively sharp absorption band around 3600 cm⁻¹.

  • cis-1-methyl-1,2-cyclopentanediol: The cis isomer can form an intramolecular hydrogen bond. This internal bonding weakens the O-H covalent bond, causing its vibrational frequency to decrease. Consequently, the cis isomer will exhibit a broader absorption band at a lower frequency, typically around 3400-3500 cm⁻¹.[3]

Crucially, because this hydrogen bond is intramolecular, the characteristic broad, lower-frequency band of the cis isomer will persist even at very high dilution. In contrast, any broadness in the trans isomer's spectrum due to intermolecular hydrogen bonding will resolve into the sharp, "free" O-H peak upon dilution. This dilution experiment is a classic and foolproof method for distinguishing between the two.[3]

cluster_cis cis-Isomer Analysis cluster_trans trans-Isomer Analysis c_start cis-Diol Sample c_ir Acquire IR Spectrum (Dilute Solution) c_start->c_ir c_result Observe Broad O-H Stretch (~3400-3500 cm⁻¹) c_ir->c_result c_reason Intramolecular H-Bond Persists c_result->c_reason Because t_start trans-Diol Sample t_ir Acquire IR Spectrum (Dilute Solution) t_start->t_ir t_result Observe Sharp O-H Stretch (~3600 cm⁻¹) t_ir->t_result t_reason No Intramolecular H-Bond t_result->t_reason Because

Caption: IR spectroscopy workflow for differentiating the isomers.

¹H NMR Spectroscopy: Probing Proton Environments

¹H NMR spectroscopy provides a wealth of information through chemical shifts, integration, and coupling constants. For these isomers, the key differences will manifest in the chemical shifts of the hydroxyl and methyl protons, and potentially in the coupling constants of the ring protons.

  • Chemical Shift (OH Protons): The proton involved in the intramolecular hydrogen bond of the cis isomer is deshielded compared to the hydroxyl protons of the trans isomer. Therefore, the OH proton signal for the cis isomer is expected to appear further downfield. Furthermore, its chemical shift will be less dependent on concentration than the OH protons of the trans isomer, whose shifts are sensitive to intermolecular hydrogen bonding.

  • Chemical Shift (CH₃ Proton): The orientation of the methyl group relative to the adjacent hydroxyl group and the rest of the ring differs between the isomers, leading to a slight but measurable difference in its chemical shift. Based on the principles seen in the ¹³C NMR data, one can anticipate subtle differences arising from anisotropic and steric effects.

  • Coupling Constants: The coupling constant (³J) between the proton on C2 and the adjacent protons on C3 is dependent on the dihedral angle, as described by the Karplus relationship.[4] The rigidity of the five-membered ring is less than a six-membered ring, but the different conformations favored by the cis and trans isomers will lead to different average dihedral angles and thus different ³J values, aiding in structural assignment.

Table 2: Predicted ¹H NMR Distinguishing Features

Featurecis-1-methyl-1,2-cyclopentanedioltrans-1-methyl-1,2-cyclopentanediolRationale
OH Proton Shift Downfield, less concentration-dependentUpfield, more concentration-dependentIntramolecular H-bond in cis isomer causes deshielding.[3]
Ring Proton ³J Different values compared to transDifferent values compared to cisStereochemistry dictates different dihedral angles (Karplus relationship).[4]

Mass Spectrometry: Stereochemistry-Dependent Fragmentation

While both isomers will have the same molecular ion peak (m/z 116), their fragmentation patterns under electron ionization (EI) can differ. The proximity of the hydroxyl groups in the cis isomer can facilitate specific fragmentation pathways that are less favorable for the trans isomer. A likely key difference would be in the loss of water (H₂O). The cis isomer, with its pre-organized geometry, may show a more facile elimination of water from the molecular ion, leading to a more intense [M-H₂O]⁺ peak at m/z 98.

Experimental Protocol: Synthesis and Spectroscopic Analysis

A reliable method to produce a mixture of the diols for comparative analysis involves the epoxidation of 1-methylcyclopentene followed by acid-catalyzed hydrolysis. The anti-addition of the hydroxyl groups during epoxide ring-opening will yield the trans diol, while syn-dihydroxylation methods would be needed to favor the cis diol.[5]

Step 1: Synthesis of the Diol Mixture (via Epoxidation)

  • Epoxidation: Dissolve 1-methylcyclopentene in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated sodium sulfite solution. Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude epoxide.

  • Hydrolysis: Dissolve the crude epoxide in a mixture of acetone and water. Add a catalytic amount of sulfuric acid and stir at room temperature. The acid catalyzes the ring-opening of the epoxide by water, leading primarily to the trans-diol.[5]

  • Purification: Neutralize the reaction with sodium bicarbonate. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are dried and concentrated. The cis and trans diols can then be separated by column chromatography on silica gel.

Step 2: Spectroscopic Characterization

  • Sample Preparation: For each isolated isomer, prepare separate samples. For NMR, dissolve 5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For IR, prepare dilute solutions (~0.005 M) in a non-polar solvent like carbon tetrachloride (CCl₄) to perform the dilution study.

  • NMR Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.

  • IR Acquisition: Acquire IR spectra for each isomer in the dilute solutions. If a difference is observed, acquire spectra at a higher concentration as well to confirm the nature of the hydrogen bonding.

  • MS Acquisition: Analyze each isomer by GC-MS to obtain the electron ionization (EI) mass spectra.

By following this comprehensive approach, a researcher can confidently synthesize, separate, and unambiguously identify both cis- and trans-1-methyl-1,2-cyclopentanediol, leveraging the subtle yet definitive fingerprints each molecule leaves across various spectroscopic techniques.

References

  • ChemInform Abstract: Stereoselective Synthesis of 1-Methyl-1,2- and 1,3-Cyclopentanediols via γ-Lactones. (2025). ResearchGate. Available at: [Link]

  • trans-1-methyl-1,2-cyclopentanediol. NIST WebBook. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. (2012). National Institutes of Health. Available at: [Link]

  • Which reagents are necessary to prepare trans-1,2-cyclopentanediol from cyclopentene? Study.com. Available at: [Link]

  • cis-1-methyl-1,2-cyclopentanediol. NIST WebBook. Available at: [Link]

  • Problem 350 The Infrared spectrum of cis-1,2... Vaia. Available at: [Link]

  • An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands. (1988). The Journal of Organic Chemistry. Available at: [Link]

  • STEREOSELECTIVE SYNTHESIS OF 1-METHYL-1,2- AND 1,3-CYCLOPENTANEDIOLS via γ-LACTONES. (2013). ResearchGate. Available at: [Link]

Sources

Comparative

comparative study of chiral diols in asymmetric synthesis

Title: Comparative Study of Chiral Diols in Asymmetric Synthesis: BINOL, TADDOL, and SPINOL Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of Chiral Diols in Asymmetric Synthesis: BINOL, TADDOL, and SPINOL

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

In the realm of asymmetric synthesis and drug development, the rational design of the chiral microenvironment is paramount. C2-symmetric chiral diols have established themselves as the foundational scaffolds for both metal-mediated and organocatalytic enantioselective transformations. As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal chiral ligand or organocatalyst backbone.

This guide provides an objective, mechanistically grounded comparison of the three most privileged chiral diol scaffolds: BINOL (1,1′-Bi-2-naphthol), TADDOL (α,α,α′,α′-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), and SPINOL (1,1′-spirobiindane-7,7′-diol). By analyzing their structural rigidity, steric tunability, and catalytic causality, we will establish a framework for selecting the appropriate scaffold for specific synthetic workflows [1, 2].

Structural and Mechanistic Causality

The efficacy of a chiral diol is dictated by its three-dimensional spatial arrangement and its ability to restrict the conformational freedom of the transition state.

  • BINOL (Axial Chirality): BINOL relies on the restricted rotation around its C1-C1' naphthyl bond. Its dihedral angle is flexible (typically ranging from 60° to 120° depending on the metal or functionalization), allowing it to adapt to various metal centers (e.g., Ti, V, Zn) [1]. The 3,3'- and 6,6'-positions offer highly accessible vectors for steric and electronic tuning, which is why BINOL-derived Chiral Phosphoric Acids (CPAs) dominate asymmetric Brønsted acid catalysis [4].

  • TADDOL (Chiral Pool Derived): Synthesized from inexpensive natural tartaric acid, TADDOL features a rigid dioxolane ring flanked by two highly sterically demanding diaryl-hydroxymethyl groups. The deep, propeller-like chiral pocket created by the four aryl rings makes TADDOLate-titanium complexes exceptionally effective for nucleophilic additions and Diels-Alder reactions. Furthermore, TADDOL-derived phosphonites have shown superiority in asymmetric hydroformylation [2].

  • SPINOL (Spirocyclic Rigidity): Unlike BINOL, SPINOL possesses a highly rigid spirocyclic core with a fixed dihedral angle of exactly 90°. This extreme rigidity prevents the catalyst from undergoing conformational relaxation during the transition state. In many asymmetric arylations and spirocyclizations, SPINOL-derived CPAs invert or dramatically enhance the enantioselectivity compared to their BINOL counterparts due to this locked spatial arrangement [5].

Chiral Diol Selection Logic Pathway

DiolSelection Start Identify Reaction Requirements Q1 Requires deep steric pocket for nucleophilic addition? Start->Q1 TADDOL TADDOL (High Steric Bulk, Ti/Zn Catalysis) Q1->TADDOL Yes Q2 Requires Brønsted Acid Organocatalysis (CPA)? Q1->Q2 No Q3 Is strict transition state rigidity required? Q2->Q3 Yes SPINOL SPINOL (Fixed 90° Dihedral Angle) Q3->SPINOL Yes (Avoids relaxation) BINOL BINOL / H8-BINOL (Flexible Dihedral, Highly Tunable) Q3->BINOL No (Needs adaptability)

Caption: Logical decision tree for selecting chiral diol scaffolds based on mechanistic requirements.

Comparative Performance Metrics

To objectively evaluate these scaffolds, we summarize their quantitative and qualitative parameters based on historical benchmarking data across standard asymmetric transformations [1, 2, 5].

MetricBINOLTADDOLSPINOL
Source / Cost Synthetic (Resolution required) / ModerateChiral Pool (Tartaric Acid) / LowSynthetic (Resolution required) / High
Chirality Type Axial (Atropisomerism)Central (C2-Symmetric)Axial/Spirocyclic
Dihedral Angle Flexible (~60° - 120°)N/A (Propeller conformation)Rigid (Fixed at 90°)
Primary Tuning Sites 3,3' and 6,6' positionsAryl groups on the carbinol carbon4,4' and 6,6' positions
Standout Applications CPAs, Lewis Acid Catalysis, Hydrogenation (BINAP)Ti-catalyzed additions, Phosphonite ligandsCPAs for sterically demanding arylations
Enantioselectivity (ee%) 85 - 99% (Highly dependent on 3,3' bulk)90 - 99% (Excellent for small nucleophiles)92 - 99% (Superior in rigid TS requirements)

Self-Validating Experimental Protocols

Trustworthiness in methodology requires protocols that act as self-validating systems. Below are two field-proven workflows. The first validates the steric bulk of TADDOL in metal catalysis, and the second details the synthesis of a bifunctional organocatalyst from BINOL/SPINOL.

Protocol A: Ti-TADDOLate Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol serves as a benchmark for evaluating the optical purity and steric efficacy of synthesized TADDOL ligands [2].

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (R,R)-TADDOL (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Titanium Complexation: Add Ti(OiPr)4 (0.12 mmol) dropwise at room temperature. Stir for 2 hours. Causality Note: The slight excess of Ti ensures complete displacement of the isopropanol, forming the active, highly sterically encumbered titanacycle.

  • Azeotropic Removal: Apply vacuum to remove toluene and liberated isopropanol, driving the equilibrium to the pure Ti-TADDOLate complex. Re-dissolve in anhydrous toluene (3.0 mL).

  • Substrate Addition: Cool the system to -20 °C. Add benzaldehyde (1.0 mmol).

  • Nucleophilic Attack: Slowly add Et2Zn (1.0 M in hexanes, 1.2 mmol) over 15 minutes. Causality Note: Slow addition prevents localized heating and uncatalyzed racemic background reactions.

  • Workup & Validation: Stir for 12 hours at -20 °C. Quench with saturated aqueous NH4Cl. Extract with Et2O, dry over MgSO4, and concentrate.

  • Validation: Determine conversion via 1H-NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H). A successful run should yield (R)-1-phenyl-1-propanol in >95% yield and >98% ee.

Protocol B: Synthesis of Chiral Phosphoric Acids (CPAs)

CPAs act as bifunctional catalysts. The Brønsted acidic OH activates electrophiles (e.g., imines), while the Lewis basic P=O coordinates nucleophiles, creating a highly organized cyclic transition state [4, 5].

  • Phosphorylation: Dissolve the chiral diol (BINOL or SPINOL, 1.0 mmol) in anhydrous pyridine (5.0 mL) under argon. Add POCl3 (1.5 mmol) dropwise at 0 °C.

  • Cyclization: Stir at room temperature for 12 hours. The rigidity of the diol forces the formation of the cyclic phosphoryl chloride intermediate.

  • Hydrolysis: Quench the reaction carefully with H2O (2.0 mL) and heat to 90 °C for 4 hours to hydrolyze the P-Cl bond to the corresponding phosphoric acid.

  • Purification: Acidify with 1M HCl, extract with CH2Cl2, and purify via silica gel chromatography (CH2Cl2/MeOH gradient).

Bifunctional Activation Mechanism of CPAs

CPACatalysis CPA Chiral Phosphoric Acid (CPA) Brønsted Acid (OH) & Lewis Base (P=O) TS Highly Organized Transition State Hydrogen Bonding Network Steric control by 3,3'/4,4' Aryl Groups CPA->TS Activates Substrates Substrates Electrophile (e.g., Imine) + Nucleophile Substrates->TS Coordinates TS->CPA Catalyst Regeneration Product Enantioenriched Product High ee% TS->Product Stereoselective Bond Formation

Caption: Catalytic cycle of Chiral Phosphoric Acids demonstrating bifunctional activation and catalyst regeneration.

Field-Proven Insights and Case Studies

The SPINOL Advantage in Asymmetric Arylation: While BINOL-derived CPAs are ubiquitous, their flexible dihedral angle can sometimes lead to transition state relaxation, reducing enantioselectivity in highly congested systems. A landmark study demonstrated that in the enantioselective asymmetric arylation, the rigid 90° dihedral angle of SPINOL-derived CPAs provided a drastically different spatial orientation of the phosphoric acid functional groups compared to BINOL [5]. This rigidity not only improved the ee% but, in specific combinations, allowed chemists to tune the sign of enantioselectivity (positive or negative ee) simply by switching from a BINOL to a SPINOL backbone, proving that structural rigidity directly dictates the stereochemical outcome [5].

TADDOL's Dominance in Phosphonite Ligands: In transition-metal catalysis, particularly rhodium-catalyzed asymmetric hydroformylation, monodentate and bidentate chiral phosphines often perform poorly. However, TADDOL-derived phosphonites excel. The synthesis of TADDOL-based chiral phosphine-phosphite ligands takes advantage of the deep chiral pocket formed by the tetraaryl groups. This specific architecture forces the metal center into an orientation that achieves up to 85% ee and >98:2 regioselectivity for branched aldehydes, outperforming corresponding BINOL-based ligands in these specific transformations [2].

Conclusion

The selection of a chiral diol is not a matter of finding a universally superior ligand, but rather matching the geometric and electronic properties of the scaffold to the mechanistic demands of the transition state.

  • Use BINOL for its unparalleled tunability and broad-spectrum applicability in organocatalysis.

  • Deploy TADDOL when a deep, sterically demanding pocket is required to shield a metal center, particularly in nucleophilic additions and hydroformylations.

  • Invest in SPINOL when transition state rigidity is paramount, and the flexible dihedral angle of BINOL fails to provide sufficient stereocontrol.

References

  • Modified BINOL Ligands in Asymmetric Catalysis Chemical Reviews (ACS Publications)[Link]

  • Taddol and Binol-derived chiral phosphonites in asymmetric catalysis Organometallic Chemistry: Volume 41 (RSC Publishing)[Link]

  • Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives Organic Letters (ACS Publications)[Link]

  • Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds Beilstein Journal of Organic Chemistry (PMC / NIH)[Link]

  • The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation Catalysis Science & Technology (RSC Publishing)[Link]

Validation

evaluating the enantiomeric excess of trans-1-methyl-1,2-cyclopentanediol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face a recurring analytical bottleneck: accurately determining the enantiomeric excess ( ee ) of ster...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who face a recurring analytical bottleneck: accurately determining the enantiomeric excess ( ee ) of sterically hindered, low-molecular-weight chiral building blocks.

Trans-1-methyl-1,2-cyclopentanediol is a prime example of such a challenge. It is a rigid, cyclic vicinal diol featuring both a secondary alcohol at C2 and a highly sterically hindered tertiary alcohol at C1. Because it lacks a strong UV chromophore and exhibits intense intermolecular hydrogen bonding, direct analysis is often plagued by poor detector sensitivity and severe chromatographic peak tailing.

In this guide, I will objectively compare the three most robust analytical strategies for evaluating the ee of trans-1-methyl-1,2-cyclopentanediol: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) via Chiral Derivatizing Agents (CDAs) . I will explain the mechanistic causality behind each method and provide self-validating experimental protocols to ensure absolute scientific integrity in your workflows.

Analytical Strategy & Decision Matrix

Selecting the correct analytical pathway depends on your laboratory's throughput requirements, scale, and the need for absolute structural elucidation.

G Start trans-1-methyl-1,2-cyclopentanediol Q1 Primary Analytical Goal? Start->Q1 GC High-Throughput / High Resolution (Chiral GC via Boronate) Q1->GC Volatility & Speed HPLC Preparative Scale / Direct Analysis (Chiral HPLC) Q1->HPLC Non-destructive NMR Absolute Configuration + ee (NMR via Mosher Ester) Q1->NMR Structural Elucidation

Decision matrix for selecting the optimal enantiomeric excess evaluation method.

Method 1: Chiral Gas Chromatography (GC-FID/MS) via Derivatization

The Causality of the Method: Direct GC analysis of trans-1-methyl-1,2-cyclopentanediol is suboptimal. The free hydroxyl groups cause severe peak tailing on standard stationary phases due to hydrogen bonding. To circumvent this, we utilize a derivatization strategy using phenylboronic acid. Phenylboronic acid reacts rapidly and quantitatively with vicinal diols to form a rigid, volatile cyclic boronate ester[1]. This transformation not only increases volatility and eliminates hydrogen bonding but also locks the cyclopentane ring into a rigid conformation, drastically enhancing chiral recognition when passed through a cyclodextrin-based chiral stationary phase (e.g., β -DEX 225).

Self-Validating Protocol:

  • Derivatization: In a 2 mL GC vial, dissolve 5 mg of the diol sample in 1 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of phenylboronic acid.

  • Reaction: Cap the vial and stir at room temperature for 30 minutes. The reaction is thermodynamically driven by the release of water; adding a few beads of 4Å molecular sieves ensures quantitative conversion.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean GC vial.

  • Self-Validation Checkpoint: Always inject a derivatized racemic standard first. Adjust the oven temperature ramp (typically starting at 100 °C, holding for 2 mins, then 2 °C/min to 160 °C) until the two enantiomeric peaks achieve a baseline resolution ( Rs​ ) of ≥1.5 . If Rs​<1.5 , lower the ramp rate to 1 °C/min.

  • Sample Injection: Inject 1 µL of the enantioenriched sample using a split ratio of 50:1. Calculate ee based on the integrated peak areas: ee(%)=Amajor​+Aminor​∣Amajor​−Aminor​∣​×100 .

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

The Causality of the Method: If derivatization is undesirable (e.g., you need to recover the sample), Chiral HPLC is the gold standard. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for cyclic diols[2][3]. The chiral recognition mechanism relies on the diol intercalating into the chiral helical grooves of the amylose backbone, where differential hydrogen bonding between the diol's hydroxyls and the carbamate linkages of the CSP dictates the retention time. Because the molecule lacks a strong UV chromophore (no aromatic rings), detection must be performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the diol in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Equilibration: Flush a Chiralpak AD-H column (4.6 x 250 mm, 5 µm) with the mobile phase (Hexane/IPA 95:5) at 1.0 mL/min until the RI/ELSD baseline is perfectly stable.

  • Self-Validation Checkpoint: Inject 10 µL of the racemic mixture. Verify that the integrated areas of the two enantiomer peaks are exactly 50:50 ( ±1% ). This is a critical system suitability test to prove your detector response is linear and unbiased.

  • Sample Injection: Inject the enantioenriched sample. Record the chromatogram and integrate the peaks to determine the ee .

Method 3: NMR Analysis via Mosher's Ester Derivatization

The Causality of the Method: When you need to determine both the ee and the absolute configuration (R/S assignment) of a novel synthetic batch, NMR using a Chiral Derivatizing Agent (CDA) is required. The standard reagent is α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). The Chemical Challenge: The C1 hydroxyl of trans-1-methyl-1,2-cyclopentanediol is a tertiary alcohol. Tertiary alcohols are notoriously resistant to Mosher esterification due to severe steric clash[4][5]. Standard pyridine conditions will only derivatize the secondary C2 alcohol. To force bis-derivatization, or to achieve complete mono-derivatization without kinetic resolution, hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) must be used in stoichiometric excess, often requiring extended heating.

Self-Validating Protocol:

  • Reaction Setup: In a dry NMR tube under argon, dissolve 5 mg of the diol in 0.5 mL of anhydrous CDCl3​ .

  • Reagent Addition: Add 3.0 equivalents of (R)-(-)-MTPA-Cl, followed by 4.0 equivalents of anhydrous pyridine and 1.0 equivalent of DMAP.

  • Incubation: Seal the tube and heat gently at 40 °C for 12 hours to overcome the steric hindrance at the tertiary center.

  • Self-Validation Checkpoint: Acquire a standard 1H NMR spectrum. Check for the complete disappearance of the carbinolic proton signals of the starting free diol (typically around 3.8-4.0 ppm). If unreacted diol remains, kinetic resolution may have skewed the enantiomeric ratio of the derivatized product, rendering the ee calculation invalid.

  • Data Acquisition: Acquire a 19F NMR spectrum (with 1H decoupling). The CF3​ group of the Mosher ester will appear as distinct singlets for each diastereomer. Integrate the 19F singlets to calculate the ee .

Self-Validating Analytical Workflow

Protocol Racemic 1. Analyze Racemic Standard (Establish Baseline Rs > 1.5) Sample 2. Prepare Enantioenriched Sample (Derivatize if GC/NMR) Racemic->Sample Inject 3. Chromatographic/NMR Analysis (Under Validated Conditions) Sample->Inject Calc 4. Integration & ee% Calculation (ee = |R-S| / (R+S) x 100) Inject->Calc

Self-validating workflow ensuring baseline resolution and unbiased detection before ee% calculation.

Quantitative Method Comparison

To aid in your method selection, the following table summarizes the performance metrics of each approach based on standard laboratory implementations.

MetricChiral GC (Boronate Deriv.)Chiral HPLC (Direct) 1H / 19F NMR (Mosher Ester)
Resolution ( Rs​ ) Excellent ( >2.0 )Good ( 1.5−2.0 )N/A (Baseline separated NMR signals)
Sample Prep Time ~35 minutes< 5 minutes12+ hours (requires heating)
Analysis Time 20 - 45 minutes15 - 30 minutes5 minutes (NMR acquisition)
Limit of Detection ~0.1% (FID) / ~0.01% (MS)~0.5% (ELSD/RI)~1.0 - 2.0% (NMR integration limits)
Sample Recovery DestructiveNon-destructive (Recoverable)Destructive
Primary Advantage Highest sensitivity and resolutionNo derivatization requiredYields absolute configuration (R/S)

Conclusion

For routine ee determination of trans-1-methyl-1,2-cyclopentanediol during process optimization, Chiral GC following phenylboronic acid derivatization is the most robust and high-throughput method. It successfully mitigates the molecule's lack of a chromophore and its propensity for hydrogen bonding. However, if preparative isolation is required, Chiral HPLC on an amylose-based stationary phase is the necessary alternative. Finally, while Mosher ester NMR analysis is labor-intensive due to the sterically hindered tertiary alcohol, it remains the definitive technique when absolute stereochemical assignment is required for regulatory submissions or novel synthesis validation.

Sources

Comparative

Thermodynamic Stability of 1-Methyl-1,2-Cyclopentanediol Isomers: A Technical Comparison Guide

Executive Summary In medicinal chemistry and drug development, the 1-methyl-1,2-cyclopentanediol scaffold is a critical building block, particularly in the synthesis of carbocyclic nucleoside analogues used as antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the 1-methyl-1,2-cyclopentanediol scaffold is a critical building block, particularly in the synthesis of carbocyclic nucleoside analogues used as antiviral agents. The stereochemical orientation of its hydroxyl groups—yielding either the cis or trans isomer—profoundly impacts the molecule's spatial geometry, receptor binding affinity, and overall thermodynamic stability. This guide objectively compares the thermodynamic profiles of cis- and trans-1-methyl-1,2-cyclopentanediol and provides validated, step-by-step synthetic methodologies to isolate each isomer selectively.

Thermodynamic Stability Analysis: Cis vs. Trans

The relative stability of 1,2-disubstituted cyclopentanes is governed by the delicate balance between steric hindrance and potential intramolecular interactions (such as hydrogen bonding). To objectively compare the isomers, we rely on their standard enthalpies of formation ( ΔHf​ ) at 298 K.

Table 1: Enthalpy of Formation Comparison
IsomerIUPAC NomenclatureEnthalpy of Formation ( ΔHf​ at 298 K)Relative Thermodynamic Stability
cis-Isomer (Z)-1-Methyl-1,2-cyclopentanediol-529.7 kJ/molLess Stable
trans-Isomer (E)-1-Methyl-1,2-cyclopentanediol-539.3 kJ/molMore Stable ( Δ = 9.6 kJ/mol)

Data sourced from 1[1].

Mechanistic Causality Behind Stability

Why is the trans isomer more stable by nearly 10 kJ/mol? In the 2[2] configuration, the hydroxyl group at C2 is positioned on the same face as both the methyl group and the hydroxyl group at C1. While this cis-1,2-diol arrangement theoretically permits intramolecular hydrogen bonding, the cyclopentane ring forces these substituents into a pseudo-eclipsed conformation. The severe steric repulsion between the bulky C1 methyl group and the C2 hydroxyl group easily overrides any stabilization gained from hydrogen bonding.

Conversely,3[3] places the C2 hydroxyl group on the opposite face of the ring. This anti-configuration drastically relieves the steric strain between the C1 and C2 substituents, allowing the ring to adopt a more relaxed envelope conformation. This relief of eclipsing strain is directly reflected in its lower (more negative) enthalpy of formation (-539.3 kJ/mol)[1].

Experimental Workflows: Stereoselective Synthesis

To isolate these isomers for downstream drug development, researchers typically utilize 1-methyl-1,2-cyclopentene oxide as a starting material. The choice of hydrolytic catalyst (acid vs. base) acts as a stereochemical switch[4].

Table 2: Experimental Parameters for Isomer Synthesis
Parametercis-Isomer Synthesistrans-Isomer Synthesis
Catalyst Aqueous Acid (e.g., H₂SO₄)Aqueous Base (e.g., NaOH)
Reaction Mechanism S_N1-like ring openingS_N2 backside attack
Temperature 0 °C to Room TemperatureReflux (~100 °C)
Reaction Time 2 - 4 hours12 - 16 hours
Stereochemical Outcome Same-face attack (Kinetic)Inversion at C2 (Thermodynamic)
Protocol A: Acid-Catalyzed Synthesis of cis-1-Methyl-1,2-cyclopentanediol

Causality: Acid catalysis protonates the epoxide oxygen, weakening the C-O bonds. Because C1 is a tertiary carbon, the intermediate adopts significant carbocation (S_N1-like) character. Following the initial ring opening, water predominantly attacks from the same face, yielding the cis isomer[4].

Self-Validating Protocol:

  • Initiation: Dissolve 1-methyl-1,2-cyclopentene oxide in a co-solvent mixture of THF and deionized water (1:1 v/v) to ensure homogeneity.

  • Catalysis: Cool the mixture to 0 °C and add a catalytic amount of 0.1 M H₂SO₄ dropwise to prevent exothermic degradation.

  • Propagation: Stir the reaction mixture at room temperature for 2-4 hours. Validation Step: Monitor the reaction via TLC. Since the molecule lacks a UV chromophore, use a KMnO₄ stain; the reaction is complete when the high-Rf epoxide spot disappears.

  • Quenching: Neutralize the reaction strictly with saturated NaHCO₃ to halt the S_N1-like ring-opening process and prevent acid-catalyzed polymerization.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H NMR. The cis isomer will display specific, predictable resonances for the methine proton adjacent to the hydroxyl group that differ distinctly from the trans isomer[4].

Protocol B: Base-Catalyzed Synthesis of trans-1-Methyl-1,2-cyclopentanediol

Causality: Under basic conditions, the hydroxide nucleophile performs a classic S_N2 backside attack. Because C1 is sterically hindered by the methyl group, the attack occurs exclusively at the less hindered secondary C2 position. This forces a strict inversion of stereochemistry at C2, yielding the thermodynamically stable trans-1,2-diol[4].

Self-Validating Protocol:

  • Initiation: Suspend 1-methyl-1,2-cyclopentene oxide in an aqueous solution of 1 M NaOH.

  • Thermal Activation: Heat the mixture to reflux (~100 °C) for 12-16 hours. Causality: Base-catalyzed epoxide opening is kinetically slower and requires harsher thermal conditions than acid catalysis[4].

  • Quenching: Cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH reaches 7.0.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Analytical Validation: Confirm the trans configuration via ¹³C NMR. The thermodynamic purity of the product should align with the expected -539.3 kJ/mol stability profile, showing no trace of the kinetically favored cis isomer.

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways and their corresponding thermodynamic energy states.

G cluster_acid Kinetic / Sn1-like Pathway cluster_base Thermodynamic / Sn2 Pathway Epoxide 1-Methyl-1,2-cyclopentene oxide (Starting Material) Acid Aqueous Acid (H+) Protonation & Sn1-like opening Epoxide->Acid Base Aqueous Base (OH-) Sn2 back-side attack Epoxide->Base Cis cis-1-Methyl-1,2-cyclopentanediol ΔHf = -529.7 kJ/mol (Sterically Hindered) Acid->Cis Trans trans-1-Methyl-1,2-cyclopentanediol ΔHf = -539.3 kJ/mol (Thermodynamically Stable) Base->Trans

Reaction pathways and thermodynamic stability of 1-methyl-1,2-cyclopentanediol isomers.

References

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon - NIST Standard Reference Data.
  • Methyl-1,2-cyclopentene oxide | 16240-42-9 - Benchchem.
  • cis-1-methyl-1,2-cyclopentanediol - NIST WebBook.
  • trans-1-methyl-1,2-cyclopentanediol - NIST WebBook.

Sources

Validation

performance comparison of cyclopentanediol-based chiral ligands

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Mechanistic Rationale of the Cyclopentanediol Scaffold In the landscape of asymmetric catalysis, the choice of a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Mechanistic Rationale of the Cyclopentanediol Scaffold

In the landscape of asymmetric catalysis, the choice of a chiral ligand or auxiliary dictates the stereochemical outcome of the reaction. Cyclopentane-1,2-diol (CPD) and its derivatives have emerged as privileged scaffolds. As an application scientist optimizing these workflows, the causality behind selecting a CPD backbone over acyclic diols or larger rings (like cyclohexanediol) comes down to conformational rigidity and bite angle control .

The five-membered carbocyclic ring restricts the degrees of freedom of the coordinating hydroxyl groups (or their functionalized phosphorus derivatives). This rigidity prevents the conformational flipping often observed in larger rings, locking the transition state into a highly organized geometry.

The stereochemistry of the CPD scaffold dictates its application:

  • cis-Cyclopentane-1,2-diol: Features syn-hydroxyl groups that act as exceptional bidentate chelators. In direct asymmetric aldol reactions, cis-CPD bridges metal centers, highly organizing the transition state to yield α-diazo β-hydroxy esters with 87–98% enantiomeric excess (ee)[1].

  • trans-Cyclopentane-1,2-diol: Possesses strict C2​ -symmetry. It is a foundational backbone for synthesizing bidentate phosphite and fluorophosphinite ligands, providing a deep chiral pocket with bonding properties intermediate between alkyl phosphites and carbon monoxide[2].

Field-Proven Insight: While rigidity is an asset, solubility can be a bottleneck. In peptide-mediated asymmetric epoxidations, trans-cyclopentane-1,2-diol exhibited modest selectivity (s-factor of 8) compared to larger rings like cyclohexanediol (s-factor > 50). This drop in performance was caused by CPD's poor solubility in non-polar media, necessitating the use of a dichloromethane co-solvent which disrupted the critical hydrogen-bonding networks required for high enantioselection[3].

Performance Comparison Data

The following table synthesizes quantitative data across different catalytic applications, objectively comparing CPD-based ligands against alternative diol scaffolds.

Ligand / Additive ScaffoldConfigurationTarget ApplicationYield (%)Enantiomeric Excess (ee %)Key Performance Insight
cis-Cyclopentane-1,2-diol cis (meso)Direct Asymmetric Aldol (Diazoacetates + Aldehydes)50–92%87–98%Acts as a highly effective bidentate chelator, restricting the transition state geometry[1].
trans-Cyclopentane-1,2-diol trans ( C2​ -symmetric)Peptide-Mediated EpoxidationModests-factor ~ 8Limited by poor solubility in pure non-polar media; requires DCM which disrupts H-bonding[3].
trans-Cyclohexane-1,2-diol trans ( C2​ -symmetric)Peptide-Mediated EpoxidationHighs-factor > 50Superior solubility allows optimal hydrophobic and H-bonding interactions[3].
CPD-derived Phosphites trans ( C2​ -symmetric)Transition Metal Catalysis (Cr, Ru)N/AHigh optical purityProvides intermediate π -acceptor properties, creating a deep, rigid chiral pocket[2].

Visualizing the Mechanistic Divergence

Mechanism M1 Cyclopentane-1,2-diol (Rigid 5-Membered Ring) M2 cis-Isomer (Syn-Hydroxyls) M1->M2 M3 trans-Isomer (Anti-Hydroxyls) M1->M3 M4 Bidentate Chelator Additive (e.g., Direct Aldol Rxns) M2->M4 M5 Phosphite/Fluorophosphinite Ligand Backbone M3->M5 M6 Highly Organized Transition State (High ee%) M4->M6 M7 Deep Chiral Pocket (Strong π-Acceptor) M5->M7

Mechanistic divergence of cis- and trans-cyclopentanediol isomers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the Zinc-Catalyzed Asymmetric Direct Aldol Reaction using cis-cyclopentane-1,2-diol as a bidentate chelator additive[1]. This protocol is designed as a self-validating system, incorporating internal controls to verify stereochemical induction.

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex (In Situ):

    • Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the metal precursor (e.g., Et2​Zn , 10 mol%) and cis-cyclopentane-1,2-diol (10 mol%) in anhydrous THF.

    • Causality: The cis-diol rapidly chelates the zinc center. Operating under argon is critical, as trace moisture will hydrolyze the organozinc precursor, destroying the active catalytic species.

  • Substrate Addition & Temperature Control:

    • Action: Cool the reaction mixture to -20 °C. Add the target aldehyde (1.0 equiv) in one portion. Subsequently, add the diazoacetate (1.5 equiv) dropwise over 1 hour using a syringe pump.

    • Causality: Lowering the temperature to -20 °C reduces the kinetic energy of the system, maximizing the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, thus driving high enantioselectivity. Slow addition of the diazoacetate prevents uncatalyzed background self-condensation.

  • Reaction Monitoring (Self-Validation Step A):

    • Action: Stir for 12–24 hours at -20 °C. Monitor via TLC (Hexane/EtOAc) until the aldehyde is completely consumed.

  • Quenching and Workup:

    • Action: Quench the reaction strictly at -20 °C with saturated aqueous NH4​Cl to safely protonate the product and destroy unreacted zinc species. Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Chiral Analysis (Self-Validation Step B):

    • Action: Purify the crude mixture via flash column chromatography. Determine the ee% using chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation: Always run a parallel control reaction using an achiral additive (e.g., ethylene glycol) to synthesize a racemic standard. This standard is required to accurately calibrate the HPLC retention times for both enantiomers before analyzing the asymmetric batch.

Workflow N1 Step 1: Catalyst Preparation (Metal Precursor + CPD Ligand) N2 Step 2: Substrate Addition (Aldehyde + Diazoacetate) N1->N2 N3 Step 3: Asymmetric Induction (Bidentate Chelation Control) N2->N3 N4 Step 4: Workup & Purification (Flash Chromatography) N3->N4 N5 Step 5: Chiral HPLC Analysis (ee% Determination) N4->N5

Workflow for Cyclopentanediol-Directed Asymmetric Catalysis.

References

  • Direct Aldol Reactions. Thieme-Connect. URL:[Link]

  • An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands. The Journal of Organic Chemistry. URL:[Link]

  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of trans-1,2-Cyclopentanediol, 1-methyl-: A Guide for Laboratory Professionals

In the dynamic landscape of drug development and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug development and scientific research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed protocol for the proper disposal of trans-1,2-Cyclopentanediol, 1-methyl- (CAS No. 20557-45-3), a compound for which comprehensive hazard data is not widely available. In such instances, a cautious and conservative approach, grounded in established principles of chemical safety, is paramount. This document is designed to empower researchers with the knowledge to handle and dispose of this compound safely, ensuring the protection of both laboratory personnel and the environment.

Pre-Disposal Safety Assessment: Understanding the Compound

Due to the limited specific toxicity and hazard information for trans-1,2-Cyclopentanediol, 1-methyl-, it is prudent to infer potential hazards from structurally similar compounds. The related compound, trans-1,2-Cyclopentanediol, is known to cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, it is essential to handle trans-1,2-Cyclopentanediol, 1-methyl- with the assumption that it possesses similar irritant properties.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C6H12O2Guidechem[2], NIST[3]
Molecular Weight 116.16 g/mol Guidechem[2], NIST[3]
CAS Number 20557-45-3Guidechem[2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[4].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4][5].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2][6].

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any laboratory chemical is a systematic process that begins at the point of generation and ends with its removal by a licensed waste management provider. The following workflow is based on guidelines from the Environmental Protection Agency (EPA) and best practices in laboratory safety[7][8][9].

The first and most critical step is to determine if the waste is hazardous. Given the lack of comprehensive data for trans-1,2-Cyclopentanediol, 1-methyl-, it is safest to manage it as a hazardous waste. This conservative approach ensures compliance and safety. The determination should be officially made by your institution's Environmental Health and Safety (EHS) department or a qualified professional[10].

Proper segregation of chemical waste is crucial to prevent dangerous reactions[8].

  • Select a Compatible Container:

    • Use a clean, leak-proof container that is chemically compatible with alcohols and polyols. High-density polyethylene (HDPE) or glass containers are generally suitable[8].

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation[7].

  • Segregate the Waste:

    • Collect waste trans-1,2-Cyclopentanediol, 1-methyl- in a dedicated container.

    • Do not mix it with other waste streams, such as halogenated solvents, strong acids, bases, or oxidizers, unless explicitly permitted by your EHS department[8]. Incompatible materials can lead to dangerous chemical reactions[5].

Accurate and clear labeling is a legal requirement and essential for safety[9].

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department[10].

  • Complete the Label Information:

    • Write the words "Hazardous Waste " clearly[9].

    • List the full chemical name: "trans-1,2-Cyclopentanediol, 1-methyl- ".

    • Indicate the approximate concentration and volume.

    • Identify any known or suspected hazards (e.g., "Irritant") based on available data for analogous compounds[1].

    • Record the date when waste was first added to the container (accumulation start date)[10].

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility[9][10].

  • Designate an SAA: The SAA should be in the same room where the waste is generated and under the control of laboratory personnel[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading[8].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste[10].

  • Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically up to 55 gallons for total hazardous waste)[10].

Once the container is full or has been in storage for the maximum allowable time (as per your institution's policy, often not exceeding one year), you must arrange for its disposal[10][11].

  • Contact EHS: Follow your institution's procedure to request a waste pickup from the EHS department or the designated hazardous waste management contractor.

  • Documentation: Ensure all paperwork, such as the waste tag, is complete and accurate. A "trip-ticket" or similar manifest system is often used to track the waste from the laboratory to the final disposal facility[12].

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which may involve incineration or other approved methods for organic chemicals[13]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][14].

Visualizing the Disposal Pathway

To ensure clarity, the decision-making and procedural flow for the disposal of trans-1,2-Cyclopentanediol, 1-methyl- is illustrated below.

G start Waste Generation: trans-1,2-Cyclopentanediol, 1-methyl- haz_det Hazardous Waste Determination (Treat as Hazardous due to lack of data) start->haz_det ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) haz_det->container no_drain DO NOT Dispose Down Drain or in Regular Trash haz_det->no_drain label Label Container with 'Hazardous Waste' Tag (Full chemical name, date, hazards) container->label saa Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed label->saa pickup Request Waste Pickup (Contact EHS) saa->pickup disposal Licensed TSDF Disposal (e.g., Incineration) pickup->disposal

Caption: Disposal workflow for trans-1,2-Cyclopentanediol, 1-methyl-.

By adhering to this structured and cautious protocol, researchers can ensure the safe and compliant disposal of trans-1,2-Cyclopentanediol, 1-methyl-, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Chemical Waste Control. Environmental Protection Department. [Link]

  • 1,2-Cyclopentanediol,1-methyl-2-(1-methylethyl)-,cis-(9CI). NextSDS. [Link]

  • trans-1,2-Cyclopentanediol. PubChem, National Institutes of Health. [Link]

  • trans-1-methyl-1,2-cyclopentanediol. NIST WebBook. [Link]

  • Standards for Storage Clearance and Disposal of Industrial Waste. Ministry of Environment. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • (1S,2S)-trans-1,2-Cyclohexanediol Material Safety Data Sheet. Cole-Parmer. [Link]

  • Standards for Defining Hazardous Industrial Waste. Ministry of Environment. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Management, Disposal, and Regulations. ETM Recycling. [Link]

Sources

Handling

Personal protective equipment for handling 1,2-Cyclopentanediol, 1-methyl-, trans-

A Researcher's Guide to the Safe Handling of trans-1-Methyl-1,2-Cyclopentanediol As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safet...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe Handling of trans-1-Methyl-1,2-Cyclopentanediol

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling trans-1-Methyl-1,2-Cyclopentanediol (CAS No. 20557-45-3). While comprehensive toxicological data for this specific compound is not widely available, this document synthesizes information from its safety data sheet and data on structurally similar compounds to establish a robust and cautious operational plan. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment

The available Safety Data Sheet (SDS) for trans-1-Methyl-1,2-Cyclopentanediol does not specify GHS hazard classifications[1]. However, related compounds such as trans-1,2-Cyclopentanediol are known to cause skin irritation, serious eye irritation, and respiratory irritation[2]. Therefore, it is prudent to handle trans-1-Methyl-1,2-Cyclopentanediol as a potentially hazardous substance.

Hazard CategoryPotential HazardRecommended Precautions
Eye Contact May cause serious eye irritation.Wear chemical safety goggles or a face shield[3][4][5].
Skin Contact May cause skin irritation.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling[3][5].
Inhalation May cause respiratory tract irritation.Work in a well-ventilated area or use a chemical fume hood[2][6].
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands before and after handling[4][7].

Engineering Controls: Your First Line of Defense

Proper engineering controls are fundamental to minimizing exposure. All work with trans-1-Methyl-1,2-Cyclopentanediol should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a chemical fume hood is mandatory to control airborne concentrations[8][9].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for safe handling. The following protocol outlines the minimum required PPE.

Eye and Face Protection

Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 at all times when in the laboratory[3][5]. If there is a splash hazard, a face shield should be worn in addition to goggles.

Skin Protection
  • Gloves: Wear nitrile gloves to prevent skin contact. If handling for prolonged periods or with other solvents, consult a glove compatibility chart.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination.

Respiratory Protection

For most laboratory-scale operations conducted in a fume hood, respiratory protection will not be necessary. However, if you are working outside of a fume hood or there is a potential for significant aerosolization, a NIOSH-approved respirator may be required[5][8][9].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for tasks involving trans-1-Methyl-1,2-Cyclopentanediol.

PPE_Selection_Workflow start Start: Task with trans-1-Methyl-1,2-Cyclopentanediol fume_hood Is the task performed in a chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol or dust generation? fume_hood->aerosol_risk No splash_risk Is there a splash hazard? fume_hood->splash_risk Yes aerosol_risk->splash_risk No ppe_respirator Consult EHS: Respirator may be required. Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat aerosol_risk->ppe_respirator Yes ppe_basic Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_basic No ppe_enhanced_face Enhanced PPE: - Face Shield - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_enhanced_face Yes

Caption: PPE Selection Workflow for trans-1-Methyl-1,2-Cyclopentanediol

Safe Handling and Storage

Handling
  • Wash hands thoroughly with soap and water after handling[3][7].

  • Avoid contact with skin, eyes, and clothing[8].

  • Do not breathe vapors or mists[3].

  • Keep containers tightly closed when not in use[7][9].

Storage
  • Store in a cool, dry, and well-ventilated area[9].

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3].

Emergency Procedures: Be Prepared

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][6].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention[1][3][10].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[1][3][6].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1][3][10].

Spill Response

For a small spill, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal[3]. Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][5].

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide[3][5].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1][5].

Disposal Plan

Dispose of trans-1-Methyl-1,2-Cyclopentanediol and its containers in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Contact your EHS department for specific guidance on chemical waste disposal.

References

  • National Center for Biotechnology Information. (n.d.). trans-1,2-Cyclopentanediol. PubChem. Retrieved from [Link]

  • Synerzine. (n.d.). Safety Data Sheet: 1,2-Cyclopentanedione, 3,5-dimethyl-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Haz-Map. (n.d.). trans-Cyclopentane-1,2-diol. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1,2-Cyclopentanedione, 99%. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

Sources

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